ML-7
描述
属性
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJIACZUFWBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148917 | |
| Record name | ML 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109376-83-2 | |
| Record name | ML 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109376-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ML 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ML-7 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the downstream signaling pathways affected by ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). The information presented herein is intended to support research and drug development efforts by elucidating the molecular mechanisms through which this compound exerts its cellular effects.
Core Mechanism of Action
This compound is a naphthalene sulfonamide derivative that acts as a competitive inhibitor of ATP binding to the catalytic domain of MLCK.[1][2] This inhibition is highly selective for MLCK, with a significantly lower affinity for other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] The primary molecular consequence of MLCK inhibition by this compound is the reduced phosphorylation of the regulatory light chain of myosin II (MLC20), a critical event in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and its effects on downstream cellular processes.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM[1][2][3] | 0.3-0.4 µM[3] | Highly selective target. |
| Protein Kinase A (PKA) | 21 µM[1][3] | - | Approximately 70-fold less sensitive than MLCK. |
| Protein Kinase C (PKC) | 42 µM[1][3] | - | Approximately 140-fold less sensitive than MLCK. |
| CaM-KI | - | 6 µM[3] | Approximately 15-20 fold less sensitive than MLCK. |
Table 2: Effects of this compound on Myosin Light Chain (MLC20) Phosphorylation
| Cell/Tissue Type | This compound Concentration | Effect on MLC20 Phosphorylation | Reference |
| Rat Mesenteric Lymphatics | 10 µM | ~80% decrease in pMLC20/MLC20 ratio | [4] |
| Rat Cervical Lymphatics | 10 µM | Significant decrease in di-phosphorylated MLC20 | [5] |
| Human Lung Microvascular Endothelial Cells | 10 µM | Attenuated LPS-induced increase in mono-phosphorylated MLC20 | [6] |
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 150 nM | [7] |
| MDA-MB-231 | Breast Cancer | 11.2–50.6 µM (for derivatives) | [8] |
Downstream Signaling Pathways
Inhibition of MLCK by this compound triggers a cascade of downstream events, impacting several critical cellular functions.
Regulation of Smooth Muscle Contraction
The most well-characterized downstream effect of this compound is the relaxation of smooth muscle. By inhibiting MLCK, this compound prevents the phosphorylation of MLC20, which is a prerequisite for the interaction of myosin with actin filaments and subsequent muscle contraction. This leads to vasodilation and relaxation of other smooth muscle tissues.[1][4]
Induction of Apoptosis via p38 MAPK Pathway
This compound has been demonstrated to induce apoptosis in various cell types, including cancer cells.[9] This pro-apoptotic effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] Inhibition of MLCK by this compound leads to the activation of p38 MAPK, which in turn modulates the expression of key apoptosis-related proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as cleaved caspase-9 and caspase-3.[9]
Regulation of Tight Junctions and Endothelial Permeability
This compound plays a significant role in modulating the integrity of tight junctions, which are critical for maintaining the barrier function of endothelial and epithelial cell layers. By inhibiting MLCK, this compound prevents the phosphorylation of MLC20, which is required for the tension-generating contraction of the perijunctional actomyosin ring. This contraction can lead to the disassembly and internalization of tight junction proteins such as Zonula Occludens-1 (ZO-1) and occludin.[9][11][12] Consequently, this compound can preserve tight junction structure, reduce endothelial permeability, and has shown potential in ameliorating conditions like vascular endothelial dysfunction and atherosclerosis.[9][12] The regulation of endothelial permeability by this compound may also involve the MAP/ERK and MAP/JNK signaling pathways.[13]
Modulation of Cell Migration and Invasion
The role of MLCK in cell migration is linked to its regulation of the actomyosin cytoskeleton, which provides the contractile forces necessary for cell movement. Inhibition of MLCK by this compound has been shown to decrease the migration and invasion of cancer cells.[14][15] While the precise downstream signaling is still being fully elucidated, it is understood that by preventing MLC20 phosphorylation, this compound disrupts the coordinated cytoskeletal dynamics required for cell motility. This can involve pathways such as the Ras/ERK pathway.[15]
References
- 1. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of myosin light chain (MLC) phosphorylation during the response to lipopolysaccharide (LPS): beneficial or detrimental to endothelial barrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Contributions of Myosin Light Chain Kinase to Regulation of Epithelial Paracellular Permeability and Mucosal Homeostasis | MDPI [mdpi.com]
- 10. mybiosource.com [mybiosource.com]
- 11. jrturnerlab.com [jrturnerlab.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. researchgate.net [researchgate.net]
ML-7: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-7, a naphthalene sulfonamide derivative, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This technical guide provides an in-depth analysis of the molecular targets of this compound, with a primary focus on its interaction with MLCK. It details the quantitative binding affinities, explores the binding site within the kinase domain, and outlines the key signaling pathways modulated by this compound. Furthermore, this document furnishes detailed experimental protocols for assessing kinase inhibitor specificity and target engagement, and visualizes complex biological processes and workflows through meticulously crafted diagrams. This guide is intended to serve as a critical resource for researchers and professionals engaged in kinase inhibitor research and drug development.
Introduction
This compound, chemically known as 1-(5-Iodonaphthalen-1-yl)sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-characterized small molecule inhibitor widely utilized in cell biology to probe the function of Myosin Light Chain Kinase (MLCK).[1] MLCK is a pivotal enzyme in the regulation of smooth muscle contraction and is implicated in a variety of other cellular processes, including cell migration, adhesion, and endothelial barrier function.[2] By competitively binding to the ATP-binding site of MLCK, this compound effectively blocks the phosphorylation of the myosin regulatory light chain, thereby inhibiting actomyosin contractility.[1][2][3] Understanding the precise molecular interactions of this compound with its primary and off-target kinases is crucial for its application as a research tool and for the development of more specific therapeutic agents.
Molecular Targets of this compound
The primary molecular target of this compound is Myosin Light Chain Kinase (MLCK) . However, like many kinase inhibitors, this compound exhibits a degree of off-target activity, most notably against Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4]
Quantitative Data on Target Binding
The inhibitory potency of this compound is typically quantified by its inhibitor constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound against its primary and major off-targets.
| Target | Inhibition Metric | Value (µM) | Notes |
| Myosin Light Chain Kinase (MLCK) | Ki | 0.3 | Potent and selective inhibition.[3][4] |
| IC50 | 0.3-0.4 | Determined in in vitro kinase assays.[5] | |
| Protein Kinase A (PKA) | Ki | 21 | Approximately 70-fold less potent than against MLCK.[3][4] |
| Protein Kinase C (PKC) | Ki | 42 | Approximately 140-fold less potent than against MLCK.[3][4] |
| Ca2+/Calmodulin-dependent Protein Kinase I (CaM-KI) | IC50 | 6 | Approximately 15-20 fold less potent than against MLCK.[5] |
Binding Site and Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of MLCK.[3] This mechanism dictates that this compound binds to the active site of the kinase, specifically within the ATP-binding pocket, thereby preventing the binding of ATP and the subsequent phosphorylation of the myosin light chain.[1][2][6][7]
The selectivity of this compound for MLCK over other kinases like PKA and PKC can be attributed to subtle differences in the amino acid composition and conformation of their respective ATP-binding sites.[8]
Signaling Pathways
This compound's primary effect is the inhibition of the MLCK-mediated signaling pathway, which is central to smooth muscle contraction.
Smooth Muscle Contraction Signaling Pathway
The following diagram illustrates the canonical pathway for smooth muscle contraction and the point of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant MLCK
-
Myosin light chain (MLC) as a substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add Kinase: Add the purified MLCK to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of MLC substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for MLCK.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MLC will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Cell culture of interest
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MLCK
-
Loading control antibody (e.g., GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against MLCK. Also, probe for a loading control.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate for detection. Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable pharmacological tool for the study of MLCK-dependent cellular processes. Its high potency and selectivity for MLCK, coupled with its cell permeability, make it a standard inhibitor in many research applications. This technical guide has provided a comprehensive overview of this compound's molecular targets, its ATP-competitive mechanism of action, and its role in the smooth muscle contraction pathway. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the effects of this compound and other kinase inhibitors. A thorough understanding of the principles and methodologies outlined herein is essential for the accurate interpretation of experimental results and for advancing the field of kinase-targeted drug discovery.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. academic.oup.com [academic.oup.com]
The Myosin Light Chain Kinase Inhibitor ML-7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-7, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Its ability to reversibly and competitively block the ATP-binding site of MLCK has made it an invaluable tool in dissecting the physiological and pathological roles of myosin light chain phosphorylation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental applications of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in areas where MLCK-mediated signaling is a key focus, such as smooth muscle physiology, cell motility, and vascular biology.
Discovery and Pharmacological Profile
The discovery of this compound as a selective MLCK inhibitor has been pivotal for cellular and physiological studies. It is a naphthalenesulfonamide derivative that exhibits high affinity for MLCK.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been extensively characterized. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target Enzyme | Species/Cell Type | Reference(s) |
| Ki | 0.3 µM | Myosin Light Chain Kinase (MLCK) | Smooth Muscle | [1] |
| IC50 | 300 nM | Myosin Light Chain Kinase (MLCK) | Not specified | [2] |
| Ki | 21 µM | Protein Kinase A (PKA) | Ehrlich cells | [1] |
| Ki | 42 µM | Protein Kinase C (PKC) | Ehrlich cells | [1] |
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of MLCK.[1] This means that this compound binds to the ATP-binding pocket of the MLCK enzyme, thereby preventing the binding of ATP and the subsequent phosphorylation of the myosin light chain. This inhibition is crucial in processes that are dependent on the contraction of the actin-myosin cytoskeleton.
Signaling Pathway of MLCK and Inhibition by this compound
Myosin Light Chain Kinase (MLCK) plays a central role in the regulation of smooth muscle contraction and other cellular processes involving cytoskeletal dynamics. The activation of MLCK is typically initiated by an increase in intracellular calcium levels, which leads to the formation of a Ca2+/calmodulin complex that binds to and activates MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, which in turn triggers a conformational change in the myosin head, enabling its interaction with actin filaments and leading to muscle contraction or cellular tension. This compound specifically intervenes in this pathway by blocking the ATP binding site on MLCK, thus preventing the phosphorylation of the myosin light chain and inhibiting the downstream effects.
Synthesis of this compound
General Synthetic Scheme
The synthesis involves a nucleophilic substitution reaction where the amine group of homopiperazine attacks the sulfonyl chloride of 5-iodonaphthalene-1-sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro and in vivo experiments, this compound hydrochloride is typically dissolved in an appropriate solvent to create a stock solution.
-
For cell culture experiments: A stock solution of 10 mM this compound can be prepared in 50% ethanol.[1] This stock solution should be stored at -20°C.
-
Alternative solvents: this compound hydrochloride is also soluble in DMSO.
In Vitro MLCK Inhibition Assay
The inhibitory effect of this compound on MLCK activity can be determined using a kinase assay. This assay measures the phosphorylation of a substrate by MLCK in the presence and absence of the inhibitor.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) as substrate
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and Ca²⁺/Calmodulin)
-
This compound at various concentrations
-
Detection reagents (e.g., for radioactivity or luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, MLCK enzyme, and MLC substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of phosphorylated MLC.
-
Plot the percentage of MLCK activity against the concentration of this compound to determine the IC₅₀ value.
Cell-Based Assays for Studying MLCK Function
This compound is widely used in cell-based assays to investigate the role of MLCK in various cellular processes.
Example: Inhibition of Smooth Muscle Contraction
-
Prepare isolated smooth muscle strips (e.g., from rabbit aorta).
-
Mount the strips in an organ bath containing a physiological salt solution and aerate with 95% O₂ and 5% CO₂ at 37°C.
-
Induce contraction with an agonist (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, add this compound at various concentrations to the bath.
-
Record the relaxation of the muscle strip to determine the inhibitory effect of this compound on smooth muscle contraction.
Example: Western Blot Analysis of MLC Phosphorylation
-
Culture cells of interest (e.g., vascular endothelial cells or smooth muscle cells) to the desired confluency.
-
Treat the cells with this compound at a specific concentration and for a defined duration.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated MLC and total MLC.
-
Use densitometry to quantify the levels of phosphorylated MLC relative to total MLC to assess the inhibitory effect of this compound.[3]
Purification and Characterization of this compound
Following synthesis, this compound needs to be purified and its identity confirmed.
Purification
Purification of the synthesized this compound can be achieved using standard chromatography techniques.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming the presence of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of MLCK-mediated signaling pathways. Its well-characterized inhibitory activity and mechanism of action make it an essential compound for researchers in various fields of biomedical science. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its practical application in experimental settings. As research into the intricate roles of MLCK continues, the utility of this compound as a specific inhibitor will undoubtedly remain critical for future discoveries.
References
ML-7's Impact on the Cellular Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), on the cellular cytoskeleton. This compound serves as a critical tool for investigating the diverse cellular processes regulated by actomyosin contractility. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a naphthalene sulfonamide derivative that acts as a potent, selective, and reversible inhibitor of MLCK.[1] Its primary mechanism involves competing with ATP for the binding site on the MLCK enzyme.[2] This inhibition prevents the phosphorylation of the myosin regulatory light chain (MLC), a critical step for initiating actin-myosin interaction and subsequent cellular contraction.[3][4]
The inhibitory effect of this compound is highly selective for MLCK. While it inhibits smooth muscle MLCK with a high affinity, its affinity for other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is significantly lower, making it a specific tool for studying MLCK-dependent pathways.[2][5]
Effects on Cytoskeletal Structure and Function
The inhibition of MLCK by this compound leads to a cascade of effects on the cellular cytoskeleton, primarily by disrupting the integrity and function of the actomyosin network.
-
Disruption of Actomyosin Contractility: By preventing MLC phosphorylation, this compound directly inhibits the motor activity of myosin II. This leads to a reduction in the tension and contractility of the actomyosin cytoskeleton. This process is essential for numerous cellular functions, including cell adhesion, migration, and morphogenesis.[6][7]
-
Alterations in Cell Morphology: Treatment with this compound often results in significant changes to cell shape. For instance, it can cause a dose-dependent decrease in the phosphorylation of MLC20, leading to cell rounding and an increase in cell death in smooth muscle cells.[2] In embryonic development studies, this compound treatment disrupts the organized packing of cells and leads to a rounded phenotype.[6]
-
Inhibition of Stress Fiber Formation: Stress fibers, which are contractile bundles of actin and myosin filaments, are crucial for maintaining cell adhesion and shape. The formation and maintenance of these structures are dependent on MLCK-mediated contractility. Consequently, this compound treatment leads to the disassembly of stress fibers.
-
Impact on Cell Migration: Cell motility is heavily reliant on the dynamic regulation of the actomyosin cytoskeleton. By inhibiting contractility, this compound can significantly impair cell migration. This has been observed in various cell types, including vascular smooth muscle cells.[5]
-
Vascular Endothelial Dysfunction: this compound has been shown to improve vascular endothelial dysfunction and reduce hyperpermeability.[3] It achieves this by regulating the expression of tight junction proteins through mechanisms involving MLCK and MLC phosphorylation.[2]
-
Induction of Apoptosis: In some cell lines, such as MCF-10A breast cancer cells, inhibition of MLCK by this compound can induce the activation of caspase-3, a key executioner of apoptosis.[2] This effect is linked to the disruption of cell adhesion and cytoskeletal integrity.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound inhibition across different kinases, highlighting its selectivity for MLCK.
| Parameter | Target Kinase | Value | Species/Cell Type | Reference |
| Kᵢ | Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | Smooth Muscle | [2][5] |
| Kᵢ | Protein Kinase A (PKA) | 21 µM | Ehrlich cells | [2][5] |
| Kᵢ | Protein Kinase C (PKC) | 42 µM | Ehrlich cells | [2][5] |
| IC₅₀ | Rabbit Portal Vein α1-adrenoceptor NSCC | 0.8 µM | Rabbit | [1][8] |
| Half-maximal stimulation of KCC | Volume-sensitive kinase | ~20 µM | Mammalian Red Blood Cells | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for studying its effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for common experiments involving this compound.
This protocol describes a general procedure for treating adherent cell lines (e.g., MCF-7, HUVEC) with this compound to observe its effects on the cytoskeleton.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)[10][11]
-
Sterile glass coverslips
-
Multi-well plates (e.g., 6-well or 24-well)
-
This compound Hydrochloride (Stock solution typically prepared in 50% ethanol at 10 mM)[2]
-
Vehicle control (e.g., 50% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Aseptically place sterile glass coverslips into the wells of a multi-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.[12]
-
Adherence: Incubate the cells for at least 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for proper adherence and spreading.[13]
-
Preparation of Working Solutions: Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A typical working concentration ranges from 1 µM to 30 µM. Prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol).[2]
-
Treatment: Carefully aspirate the old medium from the wells. Gently wash the cells once with warm PBS.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired duration. The incubation time can vary from 30 minutes to several hours depending on the specific experimental goals.
-
Proceed to Analysis: Following incubation, the cells are ready for downstream analysis, such as immunofluorescence staining, cell lysis for western blotting, or live-cell imaging.
This protocol details the steps to visualize F-actin and phosphorylated myosin light chain (pMLC) in cells treated with this compound.
Materials:
-
Treated cells on coverslips (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS[14][15]
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) antibody, diluted in blocking buffer.
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG, diluted in blocking buffer.
-
F-actin Stain: Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin), diluted in blocking buffer.[14]
-
Nuclear Stain (optional): DAPI or Hoechst solution.[12]
-
Antifade mounting medium.
-
Microscope slides and clear nail polish.
Procedure:
-
Fixation: After this compound treatment, gently aspirate the culture medium. Wash the cells twice with pre-warmed PBS. Add the 4% PFA fixation solution and incubate for 15-20 minutes at room temperature.[12][16]
-
Washing: Aspirate the PFA and wash the cells three times with PBS, 5 minutes for each wash.
-
Permeabilization: Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular targets.[14][16]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add the blocking buffer and incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the primary antibody solution (anti-pMLC) and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.02% Tween 20) for 5 minutes each.[13]
-
Secondary Antibody and Phalloidin Incubation: Add a solution containing both the fluorescently-conjugated secondary antibody and the fluorescently-conjugated phalloidin. Incubate for 1-2 hours at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with the wash buffer, followed by a final rinse with PBS.
-
Nuclear Staining (Optional): If desired, incubate with DAPI or Hoechst solution for 5-10 minutes. Wash twice with PBS.[12]
-
Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert and mount them onto a microscope slide with a drop of antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying. Allow it to dry completely. Store the slides at 4°C, protected from light, until imaging.[12]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope, capturing images with the appropriate filter sets for each fluorophore.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the roles of MLCK in cytoskeletal dynamics and cellular physiology. Its high selectivity allows for the specific interrogation of MLCK-dependent pathways, revealing its critical involvement in cell contractility, morphology, migration, and survival. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute rigorous experiments, ultimately advancing our understanding of the complex interplay between signaling cascades and the cellular cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Analysis of Contractility in Active Cytoskeletal Protein Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcf7.com [mcf7.com]
- 12. benchchem.com [benchchem.com]
- 13. andrewslab.ca [andrewslab.ca]
- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 15. cellproduce.co.jp [cellproduce.co.jp]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to In Vitro Studies Using ML-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), in in vitro research. It covers its mechanism of action, key quantitative data, detailed experimental protocols, and its application in various cellular studies.
Introduction to this compound
This compound, chemically known as 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, is a widely used pharmacological tool for investigating cellular processes regulated by Myosin Light Chain Kinase (MLCK). It is a cell-permeable compound that acts as a reversible and ATP-competitive inhibitor of MLCK. The primary target of this compound is smooth muscle MLCK, making it an invaluable reagent for studying smooth muscle contraction, cell migration, endothelial permeability, and other physiological and pathological processes involving the phosphorylation of myosin light chains.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site on the MLCK enzyme. This prevents the transfer of a phosphate group from ATP to the regulatory light chain of myosin II (MLC). The phosphorylation of MLC is a critical step for initiating the interaction between actin and myosin, which generates the force required for cell contraction and motility.
The core signaling pathway inhibited by this compound is initiated by an increase in intracellular calcium concentration (Ca²⁺). This increase can be triggered by various stimuli, such as neurotransmitters or hormones, leading to the activation of L-type voltage-gated calcium channels.[3] The influx of Ca²⁺ leads to its binding with calmodulin (CaM). The Ca²⁺-CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates MLC, enabling the assembly of actin-myosin filaments and subsequent cellular responses. This compound directly inhibits the catalytic activity of MLCK, thereby blocking all downstream events.
Quantitative Data: Kinase Selectivity Profile
While this compound is a potent inhibitor of MLCK, its selectivity is a critical factor in experimental design and data interpretation. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to consider. This compound exhibits significantly higher potency for MLCK compared to other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).
| Kinase Target | Inhibitory Constant (Ki) | Reference |
| Myosin Light Chain Kinase (MLCK) | 300 nM (0.3 µM) | |
| Protein Kinase A (PKA) | 21 µM | |
| Protein Kinase C (PKC) | 42 µM |
This table demonstrates that this compound is approximately 70-fold more selective for MLCK than for PKA and 140-fold more selective for MLCK than for PKC.
Experimental Protocols
Here we provide detailed methodologies for common in vitro experiments utilizing this compound.
General Preparation and Cell Treatment
Stock Solution Preparation:
-
This compound hydrochloride is soluble in DMSO (up to 50-100 mM) and ethanol.[4] A common stock solution is 10 mM in 50% ethanol.[1]
-
Store stock solutions at -20°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.
Cell Treatment Workflow: The general workflow for treating cultured cells involves plating, allowing for adherence, optional serum starvation, and then incubation with this compound for a specified duration before analysis.
Western Blotting for MLC Phosphorylation
This technique is used to quantify the phosphorylation status of MLC, providing a direct measure of MLCK activity in cells.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC (pMLC) and total MLC (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. The ratio of pMLC to total MLC indicates the level of MLCK activity. A dose-dependent decrease in this ratio is expected with this compound treatment.[1]
Cell Migration and Invasion Assays
This compound is frequently used to investigate the role of MLCK in cell motility.
Modified Boyden Chamber (Transwell) Assay Protocol:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the upper side of the membrane with a basement membrane extract like Matrigel.[5]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 8-24 hours) at 37°C.[6]
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several microscopic fields. A reduction in migrated cells is expected with this compound treatment.[6]
In Vitro Smooth Muscle Contraction Assay
This type of assay assesses the direct effect of this compound on the contractile function of smooth muscle cells.
Protocol using Cultured Smooth Muscle Cells on Flexible Substrates:
-
Culture Preparation: Culture primary smooth muscle cells (SMCs) on a flexible substrate, such as a silicone (polydimethyl siloxane) membrane. Tension forces generated by the cells cause visible wrinkles in the substrate.[7][8]
-
Baseline Measurement: Establish a baseline level of wrinkling, which corresponds to the basal contractile tone of the SMCs.
-
Inhibitor Treatment: Add this compound at various concentrations to the culture medium and incubate. A decrease in wrinkling indicates muscle relaxation due to MLCK inhibition.
-
Agonist Stimulation: To test the inhibitory effect, pre-incubate the cells with this compound and then stimulate them with a contractile agonist (e.g., KCl, carbachol).[7]
-
Analysis: Document the changes in wrinkling via microscopy. The degree of wrinkling can be quantified using image analysis software. This compound is expected to reduce both basal contraction and agonist-induced contraction.[7]
Summary
This compound is a cornerstone tool for in vitro studies of cellular mechanics and signaling. Its well-defined mechanism of action as a selective MLCK inhibitor allows researchers to dissect the role of myosin phosphorylation in a multitude of biological processes. When using this compound, it is crucial to consider its selectivity profile and to include appropriate vehicle controls and dose-response experiments for robust and reliable data. The protocols and data presented in this guide serve as a foundational resource for designing and executing rigorous in vitro experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mesenchymal stem cells derived from breast cancer tissue promote the proliferation and migration of the MCF-7 cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contraction of vascular smooth muscle in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
The Role of ML-7 in Modulating Actin-Myosin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). We delve into the core mechanism of this compound's action on the actin-myosin contractile apparatus, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating cellular contractility, cytoskeletal dynamics, and related pathological conditions.
Introduction to this compound and Actin-Myosin Interaction
The interaction between actin and myosin is the fundamental force-generating mechanism in both muscle and non-muscle cells, driving a vast array of physiological processes including muscle contraction, cell migration, cell division, and maintenance of cell shape.[1] This intricate process is tightly regulated by a cascade of signaling events, primarily centered on the phosphorylation of the regulatory light chain of myosin II (MLC20).
Myosin Light Chain Kinase (MLCK) is a key enzyme in this regulatory pathway. As a calcium/calmodulin-dependent protein kinase, MLCK catalyzes the phosphorylation of MLC20, which in turn activates the ATPase activity of myosin and promotes the assembly of myosin into functional bipolar filaments.[2] This phosphorylation event is the critical switch that initiates the cyclical interaction of myosin heads with actin filaments, leading to force generation and contraction.
This compound, a naphthalenesulfonamide derivative, has emerged as a crucial pharmacological tool for dissecting the role of MLCK in these processes. It acts as a potent, reversible, and ATP-competitive inhibitor of MLCK, exhibiting a high degree of selectivity over other protein kinases.[3] This specificity makes this compound an invaluable reagent for investigating the downstream consequences of MLCK inhibition and for exploring its therapeutic potential in diseases characterized by aberrant actin-myosin-based contractility.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on MLCK through competitive binding to the ATP-binding pocket of the enzyme.[4] By occupying this site, this compound prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine-19 residue of the myosin regulatory light chain. This inhibition is reversible, meaning that the effect of this compound can be washed out, allowing for the study of the dynamic nature of MLCK-mediated signaling.
The high selectivity of this compound for MLCK is a key advantage in its experimental application. While it can inhibit other kinases at higher concentrations, its affinity for MLCK is significantly greater.[3][5] This allows for targeted inhibition of the MLCK pathway with minimal off-target effects at appropriate concentrations.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Constants of this compound for Various Kinases
| Kinase | Inhibition Constant (Ki) | Reference |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [3] |
| Protein Kinase A (PKA) | 21 µM | [3] |
| Protein Kinase C (PKC) | 42 µM | [3] |
Table 2: IC50 Values of this compound in Cellular and Biochemical Assays
| Assay | IC50 Value | Reference |
| MLCK (in vitro) | 0.3 - 0.4 µM | [6] |
| CaM-KI (in vitro) | 6 µM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Actin-Myosin Contraction and Inhibition by this compound
Caption: Signaling pathway of actin-myosin contraction and its inhibition by this compound.
Experimental Workflow for Western Blotting of Phosphorylated Myosin Light Chain
Caption: A typical experimental workflow for Western blot analysis of p-MLC.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to study the effects of this compound on actin-myosin interaction.
MLCK Kinase Assay
This assay directly measures the enzymatic activity of MLCK and its inhibition by this compound.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and scintillation counter
Procedure (using ADP-Glo™ Assay):
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add purified MLCK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MLC substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay System according to the manufacturer's instructions.
-
Plot the percentage of MLCK activity against the concentration of this compound to determine the IC50 value.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This technique is used to quantify the levels of phosphorylated MLC in cells treated with this compound.
Materials:
-
Cultured cells (e.g., smooth muscle cells, endothelial cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated MLC (p-MLC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[7]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-p-MLC antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining of Phosphorylated Myosin Light Chain
This method allows for the visualization of the subcellular localization and distribution of p-MLC following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p-MLC
-
Fluorescently labeled secondary antibody
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow.
-
Treat the cells with this compound or vehicle.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[8]
-
Wash the cells with PBS and permeabilize them with permeabilization buffer.[8]
-
Block non-specific antibody binding with blocking buffer for 1 hour.[8]
-
Incubate the cells with the primary anti-p-MLC antibody for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature, protected from light.[8]
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Cell Contraction Assay
This assay measures the ability of cells to contract a collagen gel, a process dependent on actin-myosin interaction.
Materials:
-
Cultured contractile cells (e.g., fibroblasts, smooth muscle cells)
-
This compound
-
Type I collagen solution
-
Neutralization solution
-
Cell culture medium
-
24-well culture plates
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Prepare a cold cell-collagen mixture by combining the cell suspension with the collagen solution and neutralization buffer.[3]
-
Pipette the mixture into 24-well plates and allow the gels to polymerize at 37°C for 1 hour.[9]
-
After polymerization, add culture medium containing different concentrations of this compound or vehicle to each well.
-
Gently detach the collagen gels from the sides of the wells to allow for contraction.
-
Incubate the plates and monitor the contraction of the collagen gels over time by measuring the change in gel diameter.
-
Quantify the area of the gels at different time points to determine the extent of contraction.
Applications in Research and Drug Development
The specific inhibition of MLCK by this compound has made it an indispensable tool in several areas of research and is of significant interest in drug development.
-
Elucidating Cellular Mechanisms: this compound is widely used to investigate the role of MLCK-dependent contractility in a multitude of cellular processes, including cell migration, cytokinesis, endothelial barrier function, and smooth muscle physiology.[10][11]
-
Disease Models: In preclinical studies, this compound has been employed to explore the therapeutic potential of MLCK inhibition in various diseases. For instance, it has been shown to ameliorate vascular endothelial dysfunction and atherosclerosis in animal models.[10][12] It has also been investigated for its potential to reduce inflammation and tissue damage in conditions like inflammatory bowel disease and acute lung injury.[13]
-
Drug Discovery: this compound serves as a reference compound in the development of more potent and specific MLCK inhibitors for therapeutic use. By understanding the structure-activity relationship of this compound and its derivatives, medicinal chemists can design novel compounds with improved pharmacological profiles.
Conclusion
This compound is a powerful and selective pharmacological inhibitor of Myosin Light Chain Kinase that has significantly advanced our understanding of the role of actin-myosin interaction in a wide range of biological processes. Its utility as a research tool is well-established, and its therapeutic potential continues to be an active area of investigation. This technical guide provides a comprehensive overview of the core principles of this compound's action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors to unravel the complexities of cellular contractility and develop novel therapeutic strategies.
References
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 5. promega.jp [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 11. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ML-7: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] It acts as a reversible, ATP-competitive inhibitor of both Ca²⁺/calmodulin-dependent and -independent smooth muscle MLCKs.[2][3] Due to its crucial role in regulating the actin-myosin cytoskeleton, this compound is a widely used tool in cell biology to study a variety of cellular processes including smooth muscle contraction, cell migration, cell adhesion, and apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of MLCK. MLCK phosphorylates the regulatory light chain of myosin II (MLC), which is a critical step for activating myosin's motor function, enabling it to interact with actin filaments to generate contractile force.[5] By inhibiting MLCK, this compound prevents MLC phosphorylation, leading to a reduction in actomyosin contractility. This disruption of the cytoskeleton underlies its effects on various cellular functions.[3][5] While highly selective for MLCK, this compound can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations.[1][3]
References
- 1. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve ML-7 for experimental use
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] It functions as a reversible, ATP-competitive inhibitor with a high affinity for MLCK, exhibiting a Ki (inhibition constant) of approximately 0.3 µM.[1][2][3] While highly selective for MLCK, it can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations, with Ki values of 21 µM and 42 µM, respectively.[3] The inhibition of MLCK by this compound prevents the phosphorylation of the myosin light chain, a critical step in various cellular processes, including smooth muscle contraction, cell migration, and the regulation of endothelial permeability.[3][4] These application notes provide detailed protocols for the dissolution and experimental use of this compound.
Mechanism of Action Signaling Pathway
This compound primarily targets and inhibits Myosin Light Chain Kinase (MLCK), which is a key enzyme in the regulation of cellular contractility. By competitively binding to the ATP-binding site of MLCK, this compound prevents the transfer of phosphate to the myosin light chain (MLC). This inhibition leads to a reduction in phosphorylated MLC (pMLC), thereby preventing myosin-actin interaction and subsequent cellular contraction and stress fiber formation.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound hydrochloride (CAS: 110448-33-4, Molecular Weight: 452.74 g/mol ).[3][5]
Table 1: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
|---|---|---|---|
| DMSO | >15 to 90 mg/mL[3][5][6] | ~35 to 199 mM[3] | Preferred solvent for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| DMF | 30 mg/mL[5] | ~66 mM | Alternative solvent for stock solutions. |
| 50% Ethanol | 4.5 mg/mL | ~9.9 mM | Limited solubility. |
| Ethanol (Absolute) | ~1 mg/mL[5] | ~2.2 mM | Generally considered insoluble or poorly soluble.[3] |
| Water | Insoluble[3] | Insoluble[3] | One report suggests solubility with sonication and warming.[7] |
| DMSO:PBS (1:1) | 0.5 mg/mL[5] | ~1.1 mM | For preparing intermediate dilutions. |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C[3] | ≥ 3 years[3][8] | Store under desiccating conditions. |
| Stock Solution | -80°C[3][8] | Up to 1 year[3][8] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| | -20°C[1][3] | Up to 1 month[1][3] | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent.
Caption: Workflow for preparing an this compound stock solution.
Methodology:
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 452.74 ( g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock, weigh out 4.53 mg of this compound hydrochloride.
-
-
Reconstitution:
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the desired volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly decrease solubility.[3]
-
Tightly cap the tube.
-
-
Dissolution:
-
To facilitate dissolution, gently warm the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[6]
-
Vortex the solution until all the solid is completely dissolved and the solution is clear.
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature. Equilibrate to room temperature and ensure no precipitate has formed.[1]
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution. First, dilute the 10 mM stock solution into a sterile buffer (like PBS) or cell culture medium to create an intermediate stock (e.g., 1 mM).
-
Final Dilution: Further dilute the intermediate stock directly into the final volume of cell culture medium to achieve the desired working concentration (e.g., 10 µM, 40 µM).
-
Calculation (C1V1 = C2V2):
-
C1 = Concentration of stock solution (e.g., 10,000 µM)
-
V1 = Volume of stock solution to add (unknown)
-
C2 = Desired final concentration (e.g., 40 µM)
-
V2 = Final volume of culture medium (e.g., 10 mL)
-
V1 = (C2 x V2) / C1 = (40 µM x 10 mL) / 10,000 µM = 0.04 mL = 4 µL
-
-
Add 4 µL of the 10 mM stock to 10 mL of medium.
-
-
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[9]
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the culture medium without this compound. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Mix Thoroughly: Gently mix the medium after adding the this compound solution to ensure a homogeneous concentration before adding it to the cells.
-
Protocol 3: General Protocol for a Cell-Based Assay (e.g., MCF-7 cells)
This protocol provides a general workflow for treating an adherent cell line, such as MCF-7, with this compound.
References
- 1. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound hydrochloride | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ML-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML-7, a selective inhibitor of Myosin Light Chain Kinase (MLCK), in various research applications. The optimal treatment duration for this compound is highly dependent on the specific cell type, experimental endpoint, and the biological process under investigation. This document summarizes key data and provides detailed protocols to guide researchers in determining the optimal conditions for their experiments.
Mechanism of Action
This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and non-muscle cell motility.[1][2] MLCK phosphorylates the regulatory light chain of myosin II (MLC2), an essential step for activating myosin's ATPase activity and enabling its interaction with actin filaments to generate contractile force.[3] By competitively binding to the ATP-binding site of MLCK, this compound prevents this phosphorylation event, leading to a reduction in cellular contractility, alterations in cell morphology, and inhibition of cell migration.[1][2]
The inhibitory effect of this compound is highly selective for MLCK. The Ki (inhibition constant) of this compound for MLCK is approximately 0.3 µM, while its Ki for protein kinase A (PKA) and protein kinase C (PKC) are significantly higher, at 21 µM and 42 µM, respectively, indicating a much lower affinity for these kinases.
Signaling Pathway
The following diagram illustrates the central role of MLCK in the signaling pathway leading to myosin II activation and cellular contraction, and the point of inhibition by this compound.
Quantitative Data on this compound Treatment Duration
The optimal duration of this compound treatment is highly variable and depends on the specific research question and experimental system. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: this compound Treatment in Cell Migration and Invasion Assays
| Cell Line | This compound Concentration (µM) | Treatment Duration | Assay Type | Observed Effect |
| MCF-7 | 10 | 24 hours | Wound Healing | Inhibition of cell migration |
| HEC1A | 10 | 72 hours | Chemoinvasion | Decreased invasion towards HGF |
| RL95 | Not Specified | 24 hours | Invasion | Not Specified |
Table 2: this compound Treatment in Apoptosis Assays
| Cell Line | This compound Concentration (µM) | Treatment Duration | Assay Type | Observed Effect |
| HepG2 | 20 | 24 hours | Flow Cytometry | No significant change in total apoptosis |
| HepG2 | 20 | 24 hours | Western Blot | Increased cleavage of PARP-1 and caspase-8 |
| MCF-7 | 1 | 4, 12, 24 hours | DNA Fragmentation | Time-dependent increase in DNA fragmentation |
| T47D | 1 | 14, 24, 48 hours | DNA Fragmentation | Time-dependent increase in DNA fragmentation |
Table 3: Other Applications of this compound Treatment
| Cell/Tissue Type | This compound Concentration (µM) | Treatment Duration | Application | Observed Effect |
| Neurons | 10 | Not Specified | Electrophysiology | Reduced excitability |
| Smooth Muscle | 0.1 - 10 | Not Specified | Contraction Assay | Decreased tonic and phasic contractions |
Experimental Protocols
Protocol 1: General Guidelines for this compound Treatment in Cell Culture
-
Reconstitution: Prepare a stock solution of this compound hydrochloride in sterile DMSO or ethanol. For example, a 10 mM stock can be prepared and stored at -20°C.
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line.
-
Incubation: The incubation time should be optimized based on the biological process being studied. For short-term effects on contractility, a few hours may be sufficient. For processes like cell migration or apoptosis, longer incubation times (e.g., 12, 24, 48, 72 hours) are typically required.
-
Controls: Always include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the this compound treated samples) to account for any effects of the solvent.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This protocol is adapted from standard wound healing assay procedures.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure is an indicator of cell migration.
Protocol 3: Transwell Invasion Assay
This protocol is based on standard transwell invasion assay procedures.[4][5]
-
Coating Inserts: Coat the upper surface of transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel or another extracellular matrix component. Allow the gel to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient to allow for cell invasion (e.g., 24-72 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a suitable dye (e.g., crystal violet or DAPI).
-
Imaging and Quantification: Count the number of stained cells in several random fields of view under a microscope.
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis
This protocol is a general guideline for measuring effector caspase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control. It is also advisable to include a positive control for apoptosis (e.g., staurosporine).
-
Time Course: To determine the optimal treatment duration, perform the assay at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Assay Procedure: At each time point, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for substrate cleavage.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.
-
Data Analysis: Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.
Conclusion
The optimal treatment duration for this compound is a critical parameter that must be empirically determined for each experimental system. The information and protocols provided in these application notes serve as a comprehensive starting point for researchers. By carefully considering the cell type, the biological question, and by performing appropriate dose-response and time-course experiments, researchers can effectively utilize this compound to investigate the role of MLCK in their specific area of interest.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. TGFBR1*6A Enhances the Migration and Invasion of MCF-7 Breast Cancer Cells through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-7 in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK). By targeting MLCK, this compound effectively blocks the phosphorylation of the myosin light chain (MLC), a critical event in the regulation of actomyosin contractility. This mechanism makes this compound an invaluable tool for investigating a myriad of cellular processes where the actomyosin cytoskeleton plays a pivotal role. These processes include cell migration, cell division, endothelial barrier function, and smooth muscle contraction. In live-cell imaging, this compound allows for the real-time visualization and analysis of the dynamic consequences of inhibiting MLCK activity, providing insights into the mechanics of cellular and subcellular movements.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of MLCK. MLCK is a calcium/calmodulin-dependent protein kinase that specifically phosphorylates the regulatory light chain of myosin II (MLC20) at Threonine 18 and Serine 19. This phosphorylation event is a key step in initiating the interaction between actin and myosin, leading to cellular contraction and force generation. By inhibiting MLCK, this compound prevents this phosphorylation, resulting in a relaxation of the actomyosin cytoskeleton and a decrease in cellular contractility. It is important to note that while this compound is a potent inhibitor of MLCK, it can have off-target effects at higher concentrations, including the inhibition of other kinases.
Applications in Live-Cell Imaging
The use of this compound in live-cell imaging studies enables researchers to dissect the role of MLCK-mediated contractility in various dynamic cellular phenomena:
-
Cell Migration and Invasion: By observing cells treated with this compound, researchers can study how the inhibition of contractility affects cell motility, lamellipodia formation, and the ability of cells to invade through extracellular matrices.[1][2]
-
Cytoskeleton Dynamics: Live-cell imaging of fluorescently labeled cytoskeletal components (e.g., actin, myosin) in the presence of this compound can reveal the direct impact of MLCK inhibition on the organization and dynamics of the actomyosin network.[1][3][4]
-
Endothelial Barrier Function: this compound is used to investigate the role of endothelial cell contraction in regulating vascular permeability. Live imaging can visualize changes in cell-cell junctions and the formation of intercellular gaps following MLCK inhibition.[5][6]
-
Cell Division: The process of cytokinesis is heavily dependent on the formation of a contractile actomyosin ring. This compound can be used to study the role of MLCK in the assembly and constriction of this ring during cell division.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in live-cell imaging studies and their observed effects. It is crucial to note that the optimal concentration can vary depending on the cell type and the specific biological question being addressed. Therefore, a dose-response experiment is always recommended.
| Parameter | Value | Cell Type/System | Observed Effect | Reference |
| Working Concentration Range | 1 µM - 50 µM | Various | Inhibition of MLCK activity | [7] |
| IC50 for MLCK inhibition (in vitro) | ~0.4 µM | N/A | Half-maximal inhibitory concentration | [8] |
| Concentration for Cell Migration Studies | 10 µM - 25 µM | Lymphoma cells, Epithelial cells | Inhibition of cell migration and disruption of cytoskeleton polarization | [1][9] |
| Concentration for Vascular Permeability Studies | 10 µM | Rabbit aortic endothelial cells | Attenuation of MLCK expression and MLC phosphorylation | [5] |
| Concentration for Lymphatic Contraction Studies | 0.1 µM - 10 µM | Rat cervical and thoracic duct lymphatics | Decrease in tonic contractions and phasic contraction frequency | [7] |
Experimental Protocols
General Guidelines for Live-Cell Imaging with this compound
Successful live-cell imaging experiments require careful attention to maintaining cell health on the microscope stage.[10][11][12] Key considerations include:
-
Environment: Use an incubator chamber on the microscope to maintain physiological temperature (e.g., 37°C), humidity, and CO2 levels.
-
Media: Use phenol red-free imaging medium to reduce background fluorescence. Consider using media with HEPES buffer to maintain pH in CO2-independent systems.
-
Phototoxicity: Minimize light exposure by using the lowest possible excitation light intensity and exposure times. Consider using more photostable fluorescent probes and longer wavelength fluorophores.[11]
Protocol 1: Inhibition of Cell Migration
This protocol describes a typical workflow for observing the effect of this compound on cell migration in a wound-healing (scratch) assay.
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to grow to a confluent monolayer.
-
Fluorescent Labeling (Optional): If desired, label cellular components of interest (e.g., actin with LifeAct-GFP, nucleus with Hoechst) according to the manufacturer's protocol.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with pre-warmed imaging medium to remove dislodged cells.
-
This compound Treatment: Add pre-warmed imaging medium containing the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO) in a separate dish.
-
Live-Cell Imaging: Immediately place the dish on the microscope stage within the environmental chamber. Acquire images at regular intervals (e.g., every 10-30 minutes) for several hours to monitor wound closure.
-
Analysis: Quantify the rate of wound closure by measuring the area of the scratch over time. Analyze cell morphology and cytoskeletal dynamics in the migrating cells.
Protocol 2: Visualization of Cytoskeletal Dynamics
This protocol outlines the steps to visualize the acute effects of this compound on the actomyosin cytoskeleton.
-
Cell Culture and Labeling: Plate cells on a high-resolution imaging dish. Transfect or transduce cells with fluorescent reporters for actin (e.g., LifeAct-mCherry) and/or myosin (e.g., Myosin-IIA-GFP).
-
Pre-incubation Imaging: Place the cells on the microscope and acquire baseline images of the cytoskeleton for a short period (e.g., 5-10 minutes) to establish normal dynamics.
-
This compound Addition: Carefully add a concentrated stock of this compound directly to the imaging medium to achieve the final desired concentration.
-
Post-incubation Imaging: Immediately begin acquiring images at a high temporal resolution (e.g., every 10-30 seconds) to capture the immediate effects of MLCK inhibition on cytoskeletal structures and dynamics.
-
Analysis: Analyze changes in cell shape, stress fiber integrity, and the localization and movement of actin and myosin filaments before and after this compound treatment.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MLCK, preventing MLC phosphorylation and cellular contraction.
Experimental Workflow for this compound Live-Cell Imaging
Caption: A typical workflow for a live-cell imaging experiment using this compound.
Logical Relationship of this compound Effects
Caption: The causal chain of events following the application of this compound.
References
- 1. CDCA7 finely tunes cytoskeleton dynamics to promote lymphoma migration and invasion | Haematologica [haematologica.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Microtubules and Their Dynamics in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Tuning of Actin Dynamics in Leukocyte Migration as Revealed by Immune-Related Actinopathies [frontiersin.org]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hpst.cz [hpst.cz]
Application Notes and Protocols: ML-7 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its ability to target MLCK, a key enzyme in cell motility and contraction, has made it a valuable tool in cancer research. These application notes provide a comprehensive overview of the use of this compound to investigate its anti-cancer properties, including its effects on cell proliferation, apoptosis, migration, and invasion. Detailed protocols for key in vitro assays are provided to facilitate the experimental design and execution for researchers in the field.
Mechanism of Action
This compound primarily functions by inhibiting the phosphorylation of the regulatory light chain of myosin II (MLC2), a critical step in the activation of non-muscle myosin II motor activity. This inhibition disrupts the organization and contractility of the actin cytoskeleton, which is fundamental for various cellular processes that are often dysregulated in cancer, such as cell division, migration, and invasion.[3][4]
Applications in Cancer Research
This compound has been utilized to explore the role of MLCK in various cancer types. Its application has demonstrated significant anti-cancer potential through multiple mechanisms:
-
Inhibition of Cell Proliferation: By interfering with cytoskeletal dynamics essential for cytokinesis, this compound can impede cancer cell division and proliferation.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in several cancer cell lines.[1] This effect is often linked to the activation of specific signaling pathways, such as the p38 MAPK pathway.[1]
-
Suppression of Cell Migration and Invasion: The ability of this compound to disrupt the actin-myosin cytoskeleton directly impacts the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.[3][5]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 72 | 16.21 ± 0.13 | [6] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | 30.0 ± 4.30 | [6] |
| LM-MCF-7 | Breast Cancer (High Metastasis) | Not Specified | Not Specified | ~20 (effective concentration) | [1][5] |
| H-23 | Lung Adenocarcinoma | MTS Assay | 24, 48, 72 | Not specified (decrease in proliferation at 20 µM) | |
| H-441 | Lung Adenocarcinoma | MTS Assay | 24, 48, 72 | Not specified (decrease in proliferation at 20 µM) | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | Not Specified | Not specified (inhibition of migration and adhesion) | [3] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of MLCK impacts several critical signaling pathways involved in cancer progression.
MLCK Signaling Pathway in Cell Migration
The primary pathway affected by this compound is the direct regulation of actomyosin contractility, which is essential for cell migration.
References
- 1. Loss of myosin light chain kinase induces the cellular senescence associated secretory phenotype to promote breast epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Myosin light-chain kinase contributes to the proliferation and migration of breast cancer cells through cross-talk with activated ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vascular Smooth Muscle Contraction with ML-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a potent, selective, and cell-permeable inhibitor of myosin light chain kinase (MLCK). Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of MLCK, thereby preventing the phosphorylation of the 20 kDa myosin light chain (MLC20).[1] In vascular smooth muscle, the phosphorylation of MLC20 is the final and critical step in the initiation of contraction. By inhibiting this process, this compound serves as an invaluable tool for studying the signaling pathways that regulate vascular tone and for investigating potential therapeutic interventions for diseases characterized by abnormal vascular smooth muscle contraction, such as hypertension and atherosclerosis.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in vascular smooth muscle research, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
Vascular smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch. The elevated [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.[5][6]
This compound specifically targets and inhibits MLCK, thereby uncoupling the upstream signaling events that lead to Ca²⁺ elevation from the final contractile response. This makes it an excellent tool to differentiate between Ca²⁺-dependent MLCK-mediated contraction and other potential mechanisms of force generation or modulation.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a quick reference for experimental design.
| Parameter | Value | Species/Tissue | Notes | Reference |
| Kᵢ for MLCK | 300 nM | Smooth Muscle | Potent and selective inhibition. | [1] |
| Kᵢ for PKA | 21 µM | Not Specified | ~70-fold less potent than for MLCK. | [1] |
| Kᵢ for PKC | 42 µM | Not Specified | ~140-fold less potent than for MLCK. | [1] |
| Effective Concentration | 1-30 µM | Various | Concentration range typically used in in vitro and cell culture experiments to achieve significant inhibition of smooth muscle contraction. | [7] |
| In Vivo Dosage | 1 mg/kg/day | Rabbit | Used in a model of atherosclerosis to improve vascular endothelial dysfunction. | [4] |
Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound
The following diagram illustrates the signaling cascade leading to vascular smooth muscle contraction and the point of inhibition by this compound.
Caption: Signaling pathway of vascular smooth muscle contraction and this compound inhibition.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study vascular smooth muscle contraction.
Protocol 1: Isometric Tension Measurement in Isolated Vascular Rings
This protocol is designed to assess the effect of this compound on the contractile response of isolated arterial rings to a vasoactive agonist.
Materials:
-
Isolated arterial segments (e.g., rat aorta, mesenteric artery)
-
Physiological Salt Solution (PSS), composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose.
-
This compound hydrochloride (dissolved in DMSO or water)
-
Vasoactive agonist (e.g., Phenylephrine, Angiotensin II)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2-3 mm wide rings.
-
-
Mounting:
-
Mount the arterial rings in the isolated tissue baths containing PSS maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
To check for viability, induce a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash the tissues and allow them to return to baseline.
-
-
This compound Incubation:
-
Once a stable baseline is achieved, add this compound to the tissue bath at the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Incubate the tissues with this compound for a predetermined period (e.g., 20-30 minutes) to allow for cell penetration and target engagement. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to a vasoactive agonist (e.g., phenylephrine, 1 nM to 100 µM).
-
Add increasing concentrations of the agonist to the bath, allowing the contraction to reach a stable plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the contractile force at each agonist concentration.
-
Express the contraction as a percentage of the maximal response to the agonist in the absence of this compound.
-
Plot the concentration-response curves and determine the EC₅₀ and maximal response in the presence and absence of this compound.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated Myosin Light Chain (pMLC) in Cultured Vascular Smooth Muscle Cells (VSMCs)
This protocol allows for the direct visualization of the effect of this compound on MLC phosphorylation in cultured VSMCs.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Vasoactive agonist
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19))
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture VSMCs on glass coverslips until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal MLC phosphorylation.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
-
Stimulate the cells with a vasoactive agonist (e.g., 1 µM Angiotensin II) for a short period (e.g., 5-10 minutes).
-
-
Fixation and Permeabilization:
-
Quickly wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against pMLC diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity of pMLC staining.
-
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on vascular smooth muscle contraction.
Caption: Typical workflow for ex vivo vascular reactivity studies with this compound.
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of MLCK in vascular smooth muscle physiology and pathophysiology. Its high selectivity for MLCK allows for targeted investigation of the final common pathway of smooth muscle contraction. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of vascular biology and to explore its potential in the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following ML-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective and potent inhibitor of myosin light chain kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and cellular processes involving the cytoskeleton.[1][2][3] By competitively inhibiting ATP binding to MLCK, this compound effectively prevents the phosphorylation of the myosin light chain (MLC), leading to a cascade of downstream effects.[1][3] These effects include the induction of apoptosis, modulation of tight junction proteins, and impacts on the MAPK signaling pathway.[2][4][5][6] Consequently, this compound is a valuable tool for investigating cellular signaling pathways and a potential candidate for therapeutic development.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the cellular response to this compound. This method allows for the sensitive and specific detection of changes in protein expression and phosphorylation status, providing critical insights into the compound's mechanism of action. These application notes provide a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound, focusing on the analysis of phosphorylated MLC (pMLC) and other relevant signaling proteins.
Key Signaling Pathways Modulated by this compound
The primary target of this compound is MLCK, which plays a central role in regulating actomyosin contractility. Inhibition of MLCK by this compound directly leads to a decrease in the phosphorylation of MLC. This event has significant downstream consequences, impacting various cellular functions.
-
Myosin Light Chain Kinase (MLCK) Pathway: this compound directly inhibits MLCK, preventing the transfer of phosphate from ATP to the regulatory light chain of myosin II. This inhibition reduces smooth muscle contraction and affects cellular processes such as cell migration, division, and adhesion.
-
MAPK Signaling Pathway: Studies have shown that this compound treatment can lead to decreased phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as JNK and ERK.[5][6] This suggests a potential crosstalk between MLCK activity and MAPK signaling.
-
Apoptosis Induction: this compound has been observed to induce apoptosis in various cell lines.[1] This pro-apoptotic effect may be mediated through both intrinsic and extrinsic pathways, potentially involving the activation of caspases.
-
Tight Junction Regulation: this compound can influence the expression and localization of tight junction proteins like ZO-1 and occludin, thereby affecting endothelial permeability.[4]
Caption: Signaling pathway of this compound action.
Quantitative Data Presentation
The following table summarizes representative quantitative data from Western blot analyses investigating the effect of this compound on the phosphorylation of Myosin Light Chain (MLC). The data is presented as the relative band intensity of phosphorylated MLC (pMLC) normalized to total MLC or a loading control.
| Treatment Group | Concentration | pMLC/Total MLC Ratio (Fold Change vs. Control) | Reference |
| Control | 0 µM | 1.00 | [7] |
| This compound | 10 µM | 0.57 | [7] |
| This compound | 20 µM | Not specified, but showed decrease | [8] |
Note: The exact fold change can vary depending on the cell type, treatment duration, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO or ethanol, depending on the this compound solvent) should be included.[1] The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. Common concentrations range from 1 µM to 30 µM, with incubation times from 1 to 24 hours.[9]
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10]
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins. Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
IV. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10] Note: For phospho-specific antibodies, BSA is often the preferred blocking agent.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for overnight incubation at 4°C with gentle agitation.[13]
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)
-
Rabbit anti-Myosin Light Chain 2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Mouse anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-GAPDH or Mouse anti-β-actin (as loading controls)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (a common starting dilution is 1:2000 to 1:10,000) for 1 hour at room temperature.[10][13]
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.[10]
V. Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band (e.g., pMLC) to the intensity of the total protein band (e.g., total MLC) or a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microelectromechanical System Measurement of Platelet Contraction: Direct Interrogation of Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: ML-7 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK is a crucial enzyme that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC), a key event in the regulation of smooth muscle contraction and non-muscle cell motility, including stress fiber formation and cell migration.[2][3] By inhibiting MLCK, this compound provides a powerful tool for investigating the role of myosin-dependent contractility in a variety of cellular processes. In immunofluorescence staining, this compound is utilized to study the impact of MLCK inhibition on the localization and organization of cytoskeletal proteins, focal adhesions, and other cellular structures.
Mechanism of Action
MLCK activity is dependent on calcium and calmodulin.[3][4] Upon an increase in intracellular calcium concentration, calmodulin binds to and activates MLCK. The activated MLCK then phosphorylates the serine-19 and threonine-18 residues of the myosin regulatory light chain.[2] This phosphorylation initiates a conformational change in the myosin heavy chain, leading to increased ATPase activity and the assembly of actin-myosin filaments, resulting in cellular contraction and tension. This compound acts as a competitive inhibitor at the ATP-binding site of MLCK, preventing the phosphorylation of MLC and thereby blocking downstream contractile events.[1]
Applications in Immunofluorescence
-
Cytoskeletal Organization: Investigate the role of MLCK in the formation and maintenance of actin stress fibers. Treatment with this compound is expected to lead to a reduction in stress fibers and a more diffuse actin cytoskeleton.
-
Focal Adhesion Dynamics: Study the link between myosin-driven contractility and the assembly and disassembly of focal adhesions. This compound can be used to observe changes in the localization and size of focal adhesion proteins like paxillin.[5]
-
Cell Morphology and Motility: Analyze the importance of MLCK-mediated contractility in determining cell shape, spreading, and migration.
-
Protein Localization: Determine if the localization of a protein of interest is dependent on the integrity of the contractile cytoskeleton.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its use in immunofluorescence staining.
Caption: Signaling pathway of Myosin Light Chain Kinase (MLCK) and its inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining with this compound.
Experimental Protocols
This compound Treatment and Immunofluorescence Staining of Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound (stock solution typically in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared[6][7]
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS[8][9]
-
Blocking buffer: 5% normal goat serum or 1-3% Bovine Serum Albumin (BSA) in PBS[8][9]
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst) (optional)[9]
-
Antifade mounting medium[6]
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
Also prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) in the medium.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired time and concentration (see Table 1 for recommendations).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add the 4% PFA fixation solution and incubate for 10-20 minutes at room temperature.[7]
-
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Add the diluted fluorescently-labeled secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[7]
-
-
Counterstaining (Optional):
-
Aspirate the secondary antibody solution and wash the cells three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.[9]
-
-
Mounting:
-
Perform a final wash with PBS.
-
Carefully remove the coverslip from the well and mount it cell-side down onto a glass slide with a drop of antifade mounting medium.[6]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Quantitative Data
The following table summarizes typical concentrations and incubation times for this compound treatment in cell-based assays.
| Parameter | Recommended Range | Notes | Reference |
| This compound Concentration | 10 - 30 µM | The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response curve is recommended. | [5] |
| Incubation Time | 30 - 60 minutes | Shorter incubation times are often sufficient to observe effects on the cytoskeleton. Longer times may be necessary for other endpoints. | |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. |
Note: The optimal conditions may vary depending on the cell type, the specific downstream application, and the antibody used.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[11] |
| Weak or No Signal | - Ineffective this compound treatment- Low protein expression- Primary antibody not suitable for IF- Incorrect fixation/permeabilization | - Confirm this compound activity through a functional assay or Western blot for pMLC.- Verify protein expression by Western blot.- Check the antibody datasheet for validated applications.[12]- Optimize fixation and permeabilization methods for the specific antigen.[12] |
| Altered Cell Morphology in Control | - High concentration of vehicle (DMSO)- Cells are stressed | - Ensure the final DMSO concentration is minimal (≤ 0.1%).- Handle cells gently and ensure optimal culture conditions. |
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of myosin light chain kinase with lymphocyte membrane- cytoskeleton complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence (Indirect Staining) Protocol for Adherent Cells [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. biotium.com [biotium.com]
- 11. ibidi.com [ibidi.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
ML-7 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound hydrochloride. What are the recommended solvents?
A1: this compound hydrochloride is most soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It has limited solubility in ethanol and is practically insoluble in water and aqueous buffers alone.[1][3] For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic molecules like this compound. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay to a level that is soluble in the aqueous buffer.
-
Optimize DMSO Concentration: While it is advisable to minimize the final concentration of DMSO in your experiment, a slightly higher percentage (e.g., 0.1-0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer, vortex gently, and then add this intermediate dilution to the remaining buffer volume.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help redissolve small amounts of precipitate. However, be cautious with temperature-sensitive assays.
-
pH Adjustment: The solubility of compounds can be pH-dependent. If your experimental conditions allow, you could test slight adjustments to the pH of your aqueous buffer.
Q3: The solubility of this compound in DMSO seems to vary between different suppliers. Why is this and which value should I trust?
A3: The reported solubility of this compound in DMSO can vary due to differences in the purity of the compound, the hydration state of the hydrochloride salt, and the quality of the DMSO used. A critical factor is the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air.[3] Water-laden DMSO will significantly reduce the solubility of hydrophobic compounds like this compound.[1][3] It is crucial to use fresh, anhydrous (water-free) DMSO to achieve the highest possible solubility.[1][3] For consistency, it is best to refer to the solubility data provided on the certificate of analysis for your specific batch of this compound and to perform a small-scale solubility test before preparing a large stock solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently to ensure the compound is fully dissolved before making further dilutions.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents. Note that these values can vary between suppliers and batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 90 | 198.78 | [1][6] |
| DMSO | ≥ 43 | ≥ 94.98 | [7] |
| DMSO | 30 | ~66.2 | [1][2] |
| DMSO | 22.64 | 50 | |
| DMSO | 4.5 | ~9.9 | [4] |
| DMF | 30 | ~66.2 | [1][2] |
| Ethanol | 1 | ~2.2 | [1][2] |
| Water | Insoluble | Insoluble | [1][6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.1 | [1][2] |
Molecular Weight of this compound Hydrochloride: 452.74 g/mol
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing a concentrated stock solution of this compound in DMSO and subsequently diluting it to a working concentration in an aqueous buffer.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, TBS, or cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound hydrochloride for your desired volume of 10 mM stock solution. (Mass = 10 mM * Volume (L) * 452.74 g/mol ) b. Carefully weigh the this compound powder and add it to a sterile tube or vial. c. Add the calculated volume of anhydrous DMSO. d. Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. e. Visually inspect the solution to ensure it is clear and free of any particulates. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Prepare a Working Solution in Aqueous Buffer: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the thawed stock solution gently. c. Perform a serial dilution of the stock solution in your aqueous buffer to reach the desired final concentration. It is recommended to add the this compound stock solution to the buffer and mix immediately to prevent precipitation. d. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer. e. Vortex the working solution gently before use. f. Use the freshly prepared working solution in your experiment immediately. Avoid storing diluted aqueous solutions of this compound.
Visualizing Key Processes
To aid in understanding the experimental context and potential issues, the following diagrams illustrate the this compound inhibitory pathway and a troubleshooting workflow for solubility problems.
Caption: Signaling pathway of Myosin Light Chain Kinase (MLCK) and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
Off-target effects of ML-7 at high concentrations
Welcome to the technical support center for ML-7, a widely used inhibitor of Myosin Light Chain Kinase (MLCK). This resource provides essential information, troubleshooting guides, and experimental protocols to help researchers anticipate and navigate the potential off-target effects of this compound, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action? A1: this compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). It acts as a reversible, ATP-competitive inhibitor of both Ca2+-calmodulin-dependent and -independent smooth muscle MLCKs.[1][2] By inhibiting MLCK, this compound prevents the phosphorylation of myosin light chain (MLC), which is a key step in processes like smooth muscle contraction and cell migration.[3][4]
Q2: What are the known primary off-targets of this compound? A2: At concentrations higher than those required to inhibit MLCK, this compound is known to inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] It has also been shown to inhibit Ca2+/Calmodulin-dependent protein kinase I (CaM-KI) with a sensitivity that is 15-20 fold lower than that for MLCK.[5]
Q3: At what concentrations do the off-target effects of this compound become significant? A3: The inhibitory constant (Ki) for this compound against MLCK is approximately 0.3 µM (300 nM).[1][2][6] In contrast, its Ki values for PKA and PKC are 21 µM and 42 µM, respectively.[1] Off-target effects on these kinases should be considered when using this compound at concentrations approaching these higher values. For instance, at 10 µM, this compound may still allow for significant CaM-KI activity while inhibiting most MLCK activity.[5] A half-maximal stimulation of K-Cl cotransport (KCC), likely through inhibition of a volume-sensitive kinase, was observed at approximately 20 µM, a concentration 50-fold greater than its IC50 for MLCK.[7]
Q4: Can high concentrations of this compound induce cellular effects independent of MLCK inhibition? A4: Yes. High concentrations of this compound can induce apoptosis through the activation of caspase-3.[1] It has also been reported to inhibit the exocytosis of superoxide-producing compartments in human neutrophils in a manner that is independent of MLCK.[6] Therefore, unexpected cytotoxicity or cellular responses, especially at concentrations above 10-20 µM, may be attributable to off-target activities.
Quantitative Data: Inhibitor Selectivity
The following table summarizes the inhibitory potency of this compound against its primary target and known off-target kinases. This data is crucial for designing experiments and interpreting results.
| Target | Inhibitor | Ki or IC50 Value | Selectivity (Fold-Difference vs. MLCK) |
| Myosin Light Chain Kinase (MLCK) | This compound | Ki: 0.3 µM (300 nM) [1][2][6] | - |
| Protein Kinase A (PKA) | This compound | Ki: 21 µM[1] | ~70x less sensitive |
| Protein Kinase C (PKC) | This compound | Ki: 42 µM[1] | ~140x less sensitive |
| CaM-KI | This compound | IC50: 6 µM[5] | ~20x less sensitive |
| Volume-sensitive kinase (regulating KCC) | This compound | Half-maximal stimulation at ~20 µM[7] | ~67x less sensitive |
Troubleshooting Experimental Results
This guide addresses common issues encountered during experiments with this compound.
Q: My cells are undergoing apoptosis after treatment with this compound. Is this an on-target or off-target effect? A: This could be either, depending on the concentration.
-
Possible On-Target Link: Inhibition of MLCK by this compound can induce caspase-3 activation and apoptosis in certain cell lines.[1]
-
Potential Off-Target Effect: General cytotoxicity from off-target effects is common for kinase inhibitors at high concentrations.[8] If you are using this compound at concentrations well above its Ki for MLCK (e.g., >20 µM), off-target induced cell death is a strong possibility.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits MLC phosphorylation (see Western Blot protocol below) and compare it to the concentration that induces apoptosis.
-
Use an Orthogonal Approach: Use siRNA/shRNA to specifically knock down MLCK. If MLCK knockdown phenocopies the apoptosis observed with this compound, the effect is more likely on-target.
-
Use a Structurally Different MLCK Inhibitor: Confirm the phenotype with another specific MLCK inhibitor to rule out off-target effects unique to this compound's chemical structure.
-
Q: I am observing a cellular phenotype that is not consistent with the known functions of MLCK. What should I do? A: This strongly suggests an off-target effect. The diagram below provides a logical workflow to dissect this issue.
-
Troubleshooting Steps:
-
Review the Concentration: Are you working in the µM range where PKA, PKC, or other kinases are inhibited? (See table above).
-
Validate Target Engagement: Confirm that MLC phosphorylation is reduced at the concentration you are using. If p-MLC is not inhibited, but you still see a phenotype, the effect is almost certainly off-target.
-
Profile Against Off-Targets: If you suspect PKA or PKC inhibition, check the phosphorylation status of known substrates for these kinases.
-
Q: The effect of this compound in my experiment does not require Calcium. Is MLCK still the target? A: Not necessarily. While this compound inhibits both Ca2+-calmodulin-dependent and -independent MLCKs, some of its off-target effects are explicitly Ca2+-independent.[1][2] For example, the stimulation of K-Cl cotransport (KCC) in red blood cells by this compound does not require calcium, suggesting the target is not the calcium-dependent MLCK.[7] This observation warrants further investigation into potential off-targets.
Visualizations: Pathways and Workflows
This compound On-Target and Off-Target Signaling Pathways
Caption: On-target vs. off-target pathways of the kinase inhibitor this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Key Experimental Protocols
Protocol 1: Validating On-Target Effect via Western Blot for p-MLC
This protocol allows you to verify that this compound is inhibiting its intended target, MLCK, in your cellular system by measuring the phosphorylation of its direct substrate, Myosin Light Chain 2 (MLC2).
Objective: To determine the effective concentration of this compound for inhibiting MLC2 phosphorylation at Serine 19.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to desired confluency (e.g., 70-80%).
-
Starve cells in serum-free media for a defined period (e.g., 4-16 hours) if the pathway is activated by serum components.[1]
-
Treat cells with a dose-range of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) and a vehicle control (e.g., 50% ethanol in media) for a specified time (e.g., 30-60 minutes).[1] Include a positive control that stimulates MLC phosphorylation if applicable.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 12% or 15% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against phosphorylated MLC2 (e.g., anti-p-MLC2 Ser19) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Crucially, strip the membrane and re-probe for Total MLC2 and a loading control (e.g., GAPDH or β-Actin) to normalize the p-MLC2 signal.
-
Expected Result: A dose-dependent decrease in the p-MLC2 signal relative to the total MLC2 and loading control, indicating successful on-target inhibition by this compound. The concentration at which this inhibition occurs is your "on-target window."
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML-7 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ML-7 incubation time for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] Its primary mechanism of action is through reversible, ATP-competitive inhibition of MLCK, with a Ki (inhibition constant) of 0.3 µM.[1] By inhibiting MLCK, this compound prevents the phosphorylation of the myosin regulatory light chain, which is a critical step in actin-myosin interaction and cell contraction. At higher concentrations, this compound can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) with Ki values of 21 µM and 42 µM, respectively.[1]
Q2: What are the common cellular effects of this compound treatment?
This compound has been shown to induce a variety of cellular effects, including:
-
Induction of apoptosis: Inhibition of MLCK by this compound can lead to the activation of caspase-3 and subsequent programmed cell death in cell lines such as MCF-10A.[1]
-
Inhibition of cell migration and invasion: By interfering with the contractile machinery of the cell, this compound can impede cell motility.
-
Alterations in cell morphology: Treatment with this compound can lead to changes in cell shape, including cell contraction and bleb formation.
-
Regulation of tight junction proteins: this compound can influence the expression of tight junction proteins like ZO-1 and occludin.[1]
Q3: How do I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time for this compound is highly dependent on the cell line, the concentration of this compound used, and the biological question being investigated. A systematic approach is recommended to determine the ideal incubation time for your experiment. This typically involves performing a time-course experiment.
In a time-course experiment, cells are treated with a fixed concentration of this compound, and the desired biological endpoint is measured at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours).[2][3] This will help identify how quickly the inhibitor elicits its effect and whether the effect is sustained over a longer period.
Q4: How do I choose the starting concentration of this compound for my experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a fixed incubation time. Based on the known Ki value of 0.3 µM for MLCK, a concentration range of 1 µM to 50 µM is often a reasonable starting point for cell-based assays. The results of the dose-response experiment will allow you to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay, which can then be used to select appropriate concentrations for subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | Suboptimal Incubation Time: The incubation period may be too short for the desired biological effect to manifest. | Perform a time-course experiment to identify the optimal incubation duration. Some effects, like changes in gene expression or significant apoptosis, may require longer incubation times (e.g., 24-48 hours).[3] |
| Insufficient this compound Concentration: The concentration of this compound may be too low to effectively inhibit MLCK in your specific cell line. | Conduct a dose-response experiment to determine the IC50 value for your cell line. Start with a broader concentration range to ensure you capture the effective dose. | |
| Compound Instability or Degradation: this compound may not be stable under your specific cell culture conditions. | Prepare fresh this compound solutions for each experiment. If long-term incubations are necessary, consider replenishing the media with fresh this compound at regular intervals. Check the manufacturer's recommendations for storage and stability. | |
| Cell Line Insensitivity: The specific cellular pathway you are investigating may not be sensitive to MLCK inhibition in your chosen cell line. | Confirm that your cell line expresses MLCK and that the pathway of interest is active. Consider using a positive control cell line known to be responsive to this compound. | |
| High levels of cytotoxicity observed at effective concentrations. | Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like PKA and PKC, which may lead to unintended toxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using other, more specific MLCK inhibitors to confirm that the observed phenotype is due to MLCK inhibition. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variable Cell Conditions: Differences in cell density, passage number, or overall cell health can lead to variability in experimental outcomes. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure they are in the logarithmic growth phase when treated. |
| Inaccurate Drug Concentration: Errors in preparing or diluting the this compound stock solution can lead to inconsistent results. | Prepare a fresh stock solution of this compound and carefully perform serial dilutions for each experiment. Verify the concentration of your stock solution if possible. | |
| Precipitation of this compound in cell culture media. | Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media. | Prepare a concentrated stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, add the stock solution dropwise while gently vortexing the medium to aid dissolution.[4] Ensure the final solvent concentration is not toxic to the cells. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines and experimental conditions. The following table summarizes some reported IC50 values. It is crucial to determine the IC50 experimentally for your specific cell line and assay.
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Smooth Muscle Cells | Inhibition of MLCK activity | Not specified | Ki = 0.3 µM | [1] |
| MCF-7 | Cytotoxicity (MTT assay) | 24 h | 318.34 ± 7.22 µg/mL | [5] |
| MCF-7 | Cytotoxicity (MTT assay) | 48 h | 206.02 ± 11.1 µg/mL | [5] |
| MCF-7 | Cytotoxicity (MTT assay) | 72 h | 184.70 ± 11.77 µg/mL | [5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a specific cell line using a cell viability assay (e.g., MTT or resazurin-based).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A concentration of 5-10 times the expected IC50 is a good starting point for a time-course experiment.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Return the plate to the incubator.
-
-
Time-Point Analysis:
-
At each predetermined time point (e.g., 1, 4, 8, 12, 24, 48 hours), remove the plate from the incubator.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the untreated control.
-
Plot the percentage of cell viability against the incubation time.
-
The optimal incubation time is the point at which the desired level of inhibition is achieved and maintained.
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining after this compound Treatment
This protocol describes how to assess apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (determined from dose-response experiments) for the optimal incubation time (determined from time-course experiments). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, directly collect the cells.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Visualizations
Signaling Pathway
Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration and incubation time.
References
Troubleshooting inconsistent results with ML-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of Myosin Light Chain Kinase (MLCK).[1] Its primary mechanism of action is as a potent and selective inhibitor of MLCK, with a Ki (inhibition constant) of 300 nM.[1] It functions as an ATP-competitive inhibitor of both Ca2+/calmodulin-dependent and -independent smooth muscle MLCKs.[2] By inhibiting MLCK, this compound prevents the phosphorylation of the myosin light chain, which is a key step in actin-myosin interaction and cellular contraction.[2][3]
Q2: What are the common applications of this compound in research?
This compound is widely used to investigate cellular processes that are dependent on MLCK activity. These include, but are not limited to:
-
Regulation of smooth muscle contraction.[2]
-
Endothelial cell permeability and vascular endothelial dysfunction.[4][5]
-
Tumor cell growth and migration.[1]
-
Proplatelet formation.
-
Regulation of cellular shape changes.
Q3: How should I prepare and store this compound stock solutions?
For consistent results, proper preparation and storage of this compound are critical.
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol.[1][2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from experimental design to off-target effects. This guide addresses common issues in a question-and-answer format.
Q4: Why am I observing high variability in my dose-response curves?
High variability in dose-response curves can be due to several factors:
-
Inconsistent Cell Conditions: Ensure that cell density, passage number, and growth phase are consistent across experiments.
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound can have effects at higher concentrations. Always include a vehicle-only control and ensure the final solvent concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or function (typically <0.1%).
-
Incomplete Dissolution: Ensure that this compound is completely dissolved in the working solution before adding it to your experimental system. Precipitates can lead to inaccurate dosing.
Q5: My experimental phenotype is not consistent with MLCK inhibition. What could be the cause?
If the observed phenotype does not align with the known functions of MLCK, consider the possibility of off-target effects. While this compound is a selective MLCK inhibitor, it can inhibit other kinases at higher concentrations.[1][2]
| Kinase | Ki (Inhibition Constant) |
| MLCK | 0.3 µM |
| PKA | 21 µM |
| PKC | 42 µM |
Data sourced from Abcam and Selleck Chemicals.[1][2]
As the table indicates, the inhibitory effect of this compound on PKA and PKC is significantly weaker than on MLCK. However, if you are using high concentrations of this compound, off-target effects are more likely. Additionally, this compound has been reported to directly inhibit TRPC6 channels, independent of its action on MLCK.[3][7]
To investigate potential off-target effects, consider the following:
-
Perform a dose-response experiment: If the phenotype of interest occurs at a much higher concentration than that required for MLCK inhibition, it may be an off-target effect.
-
Use a structurally different MLCK inhibitor: If a different MLCK inhibitor recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of MLCK: The most definitive way to confirm an on-target effect is to use siRNA or CRISPR to reduce or eliminate MLCK expression and see if this phenocopies the effect of this compound.
Q6: I am seeing batch-to-batch variability with my this compound. How can I mitigate this?
Batch-to-batch variability is a common issue with small molecule inhibitors. To minimize its impact:
-
Purchase from a reputable supplier: Ensure the purity and identity of the compound are validated.
-
Test new batches: When you receive a new batch of this compound, perform a quality control experiment to compare its activity with the previous batch. A simple dose-response curve in a well-established assay can be used for this purpose.
-
Purchase a larger quantity: If possible, purchase a single large batch of this compound to ensure consistency across a series of experiments.
Experimental Protocols
Standard In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound on MLCK in an in vitro setting.
-
Prepare Reagents:
-
Recombinant human MLCK enzyme.
-
Myosin light chain (MLC) substrate.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution (prepare fresh).
-
This compound stock solution (in DMSO).
-
Stopping solution (e.g., 3% phosphoric acid).
-
-
Experimental Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the MLCK enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the MLC substrate and ATP.
-
Incubate the reaction at 30°C for the desired time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: MLCK activation by Ca2+/Calmodulin and subsequent inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent ML-7 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of ML-7 in stock solutions and ensure the reliability of their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: Why is my this compound stock solution precipitating?
Precipitation of this compound in a stock solution can occur for several reasons. The most common causes include:
-
Solvent Quality: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[1]
-
Improper Storage: Storing the solution at an incorrect temperature, exposing it to light, or failing to seal the container tightly can lead to compound degradation or solvent evaporation, causing precipitation.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to come out of solution.[1] It is highly recommended to aliquot the stock solution into single-use volumes.[1][4]
-
Supersaturation: The initial concentration of the stock solution may be too high, exceeding the solubility limit of this compound in the chosen solvent under specific storage conditions.
-
Precipitation upon Dilution: Directly diluting a highly concentrated DMSO stock solution into an aqueous buffer is a frequent cause of precipitation due to the drastic change in solvent polarity.[4][5]
Q2: What is the best solvent and concentration for preparing this compound stock solutions?
DMSO is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1][6][7][8] While solubility data varies across suppliers, concentrations ranging from 25 mM to 100 mM in pure, anhydrous DMSO are commonly reported.[6][7] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize moisture content.[1] For aqueous experiments, subsequent dilution from a concentrated DMSO stock is necessary.
Q3: My this compound solution precipitated after I removed it from the freezer. What should I do?
If you observe a precipitate in your stock solution after storage, you can often redissolve it. Gently warm the tightly sealed vial to a temperature between 37°C and 50°C and vortex or place it in an ultrasonic bath until the precipitate dissolves completely.[4] Always ensure the solution is clear and fully dissolved before use.[6] To prevent this from recurring, consider preparing smaller, single-use aliquots to avoid temperature fluctuations in the main stock.[1][4]
Q4: How can I prevent this compound from precipitating when I dilute it into an aqueous buffer for my experiment?
Directly diluting a concentrated DMSO stock into an aqueous medium is a common cause of precipitation.[4][5] To prevent this, perform serial dilutions. First, create an intermediate dilution of your stock in DMSO. Then, add this less-concentrated DMSO solution to your aqueous experimental buffer slowly while vortexing or stirring. This gradual reduction in solvent polarity helps to keep the compound in solution.[4]
Experimental Protocols and Data
Protocol: Preparation of a Stable 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of solid this compound hydrochloride and a new, sealed bottle of anhydrous DMSO to room temperature.
-
Weighing: Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, you would need 4.53 mg (Molecular Weight: 452.74 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.[4] Gentle warming up to 37°C can also aid dissolution.
-
Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots protected from light at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][3][6]
Quantitative Data: this compound Hydrochloride Solubility
The solubility of this compound can vary depending on the solvent, temperature, and purity. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Source(s) |
| DMSO | 30 mg/mL to 90 mg/mL (or up to 100 mM) | [1][7][8] |
| DMF | 30 mg/mL | [8] |
| Water | Insoluble to 10 mg/mL (solubility may be limited) | [1] |
| Ethanol | 1 mg/mL | [8] |
| 50% Ethanol | 4.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Mandatory Visualizations
Signaling Pathway: Inhibition of MLCK by this compound
Caption: Mechanism of this compound action on the Myosin Light Chain Kinase (MLCK) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[6][7] Its mechanism of action is through reversible, ATP-competitive inhibition of MLCK's catalytic activity.[1][9] By blocking MLCK, this compound prevents the phosphorylation of the myosin regulatory light chain, which is a critical step for initiating smooth muscle contraction and other actomyosin-dependent cellular processes.[10][11][12] While highly selective for MLCK (Ki = 300 nM), it can inhibit protein kinase A and protein kinase C at significantly higher concentrations.[1][7]
Q2: What are the key chemical properties of this compound hydrochloride?
-
Chemical Name: 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, hydrochloride
-
Molecular Formula: C₁₅H₁₇IN₂O₂S · HCl[8]
-
Appearance: White solid
Q3: How should I store the solid (powder) form of this compound hydrochloride?
Solid this compound hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term stability, storage at 2-8°C or -20°C is recommended.[1] The compound is hygroscopic and may be light-sensitive, so it should be protected from moisture and light.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 7. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 10. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to Myosin Inhibition: ML-7 vs. Blebbistatin
For researchers, scientists, and drug development professionals, the selection of a suitable myosin inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used myosin inhibitors: ML-7, a selective inhibitor of Myosin Light Chain Kinase (MLCK), and Blebbistatin, a direct inhibitor of non-muscle myosin II ATPase activity. By examining their mechanisms of action, target specificity, experimental performance, and potential off-target effects, this guide aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
Executive Summary
This compound and Blebbistatin are both potent inhibitors of the actomyosin cytoskeleton, but they achieve this through distinct mechanisms. This compound acts upstream by targeting Myosin Light Chain Kinase (MLCK), thereby preventing the phosphorylation of the myosin regulatory light chain, a crucial step for myosin activation and contraction. In contrast, Blebbistatin directly targets the myosin II motor domain, locking it in a state with low affinity for actin and inhibiting its ATPase activity. This fundamental difference in their mechanism of action leads to variations in their specificity, cellular effects, and potential off-target liabilities.
Mechanism of Action
This compound: Targeting the "On" Switch
This compound is a cell-permeable and reversible inhibitor of MLCK. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MLCK and preventing the transfer of phosphate to the myosin regulatory light chain (RLC).[1][2] This inhibition effectively blocks the activation of myosin II, leading to a relaxation of smooth muscle and disassembly of stress fibers in non-muscle cells.
Blebbistatin: Directly Halting the Motor
Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II. It allosterically binds to a pocket on the myosin motor domain, trapping it in a complex with ADP and inorganic phosphate (Pi).[3] This prevents the release of Pi, a critical step in the power stroke of the myosin ATPase cycle, thereby inhibiting the force-generating interaction between myosin and actin.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and Blebbistatin, providing a direct comparison of their inhibitory potency against their primary targets and other related molecules.
| Parameter | This compound | Blebbistatin |
| Primary Target | Myosin Light Chain Kinase (MLCK) | Non-muscle Myosin IIA and IIB |
| Mechanism of Action | ATP-competitive inhibitor of MLCK | Allosteric inhibitor of myosin II ATPase activity |
| IC50/Ki for Primary Target | Ki = 0.3 µM for smooth muscle MLCK[2] | IC50 = 0.5 - 5 µM for non-muscle myosin IIA/IIB[3] |
| Selectivity | Selective for MLCK over PKA (Ki = 21 µM) and PKC (Ki = 42 µM) | Selective for myosin II; does not inhibit myosin I, V, or X |
| Cellular Effects | Induces smooth muscle relaxation, disassembly of stress fibers, inhibition of cell migration. | Inhibits cytokinesis, cell migration, and cell spreading. |
| Off-Target Effects | Can induce apoptosis in some cancer cell lines at higher concentrations.[4] Limited data on phototoxicity. | Phototoxic (activated by blue light), cytotoxic at higher concentrations.[5] |
| Derivatives | - | para-Aminoblebbistatin (water-soluble, photostable), para-Nitroblebbistatin (photostable) |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of this compound and Blebbistatin, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway of this compound action.
Myosin II ATPase Cycle and Blebbistatin Inhibition
Caption: Myosin II ATPase cycle and the inhibitory action of Blebbistatin.
Experimental Protocols
In Vitro Motility Assay
This assay is used to observe the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface. It is a powerful tool to directly assess the effect of inhibitors on myosin motor function.
Methodology:
-
Surface Preparation: Coat a coverslip with nitrocellulose and then with a solution of myosin in a high-salt buffer.
-
Blocking: Block the surface with bovine serum albumin (BSA) to prevent non-specific binding.
-
Actin Labeling: Prepare fluorescently labeled F-actin by incubating G-actin with a fluorescent phalloidin derivative.
-
Assay Initiation: Introduce the labeled F-actin into the flow cell containing the immobilized myosin in the presence of an ATP-containing motility buffer.
-
Inhibitor Treatment: To test the effect of inhibitors, pre-incubate the myosin-coated surface with the desired concentration of this compound or Blebbistatin before adding the actin and ATP. Alternatively, the inhibitor can be included in the final motility buffer.
-
Data Acquisition: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Analysis: Quantify the velocity of actin filament movement using appropriate tracking software.
Cell Migration Assay (Wound Healing Assay)
This assay is a straightforward method to study the effects of inhibitors on collective cell migration.
Methodology:
-
Cell Culture: Grow a confluent monolayer of the cells of interest in a culture dish.
-
Wound Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or Blebbistatin. A vehicle control (e.g., DMSO) should be run in parallel.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration.
Off-Target Effects and Considerations
This compound
While this compound is a selective inhibitor of MLCK, it can exhibit off-target effects, particularly at higher concentrations. Studies have shown that this compound can induce apoptosis in certain cancer cell lines.[4] Researchers should carefully titrate the concentration of this compound to achieve the desired inhibition of MLCK while minimizing potential cytotoxic effects. There is limited information available regarding the phototoxicity of this compound, which warrants caution when used in combination with fluorescence microscopy.
Blebbistatin
A significant drawback of Blebbistatin is its phototoxicity. It can be activated by blue light (450-490 nm), leading to the production of cytotoxic compounds.[5] This is a critical consideration for live-cell imaging experiments. Furthermore, Blebbistatin can exhibit cytotoxicity at concentrations above its effective range for myosin inhibition. To mitigate these issues, several derivatives have been developed:
-
para-Aminoblebbistatin: A water-soluble and photostable derivative that is non-fluorescent and shows reduced cytotoxicity.
-
para-Nitroblebbistatin: A photostable derivative with similar myosin II inhibitory properties to the parent compound.
When using Blebbistatin, it is crucial to use the inactive enantiomer, (+)-blebbistatin, as a negative control to distinguish specific myosin II inhibition from off-target effects.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Blebbistatin depends heavily on the specific research question and experimental design.
-
Choose this compound when:
-
The research focuses on the role of MLCK-mediated signaling in a particular cellular process.
-
A more upstream point of intervention in the contraction pathway is desired.
-
The experimental system is sensitive to the phototoxic or cytotoxic effects of Blebbistatin.
-
-
Choose Blebbistatin when:
-
Direct inhibition of non-muscle myosin II ATPase activity is the primary goal.
-
The involvement of MLCK is not the central question, or when bypassing upstream signaling is necessary.
-
Studying processes where rapid and direct inhibition of myosin motor function is required.
-
Care is taken to avoid blue light exposure during live-cell imaging, or when using its photostable derivatives.
-
Ultimately, a thorough understanding of the distinct properties of this compound and Blebbistatin, coupled with careful experimental design and appropriate controls, will enable researchers to effectively probe the intricate roles of myosin in cellular function and disease.
References
- 1. 5-hme-ctp.com [5-hme-ctp.com]
- 2. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on HL-60 Cells of Myosin Light Chain Kinase Inhibitor this compound Alone and in Combination with Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ML-7 as a Negative Control in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate controls is paramount for the validation and interpretation of kinase assay data. This guide provides a comprehensive comparison of ML-7, a widely used myosin light chain kinase (MLCK) inhibitor, and its utility as a negative control in kinase assays. We will explore its performance relative to other alternatives, supported by experimental data and detailed protocols.
Understanding the Role of a Negative Control in Kinase Assays
In kinase assays, a negative control is a compound that is structurally similar to the active inhibitor but has significantly lower or no inhibitory activity against the target kinase. The inclusion of a negative control is crucial for distinguishing the specific effects of the inhibitor from non-specific or off-target effects, thereby ensuring the reliability of the experimental results. An ideal negative control should have similar physicochemical properties to the active compound to account for potential artifacts such as solubility issues or aggregation.
This compound: A Selective Myosin Light Chain Kinase (MLCK) Inhibitor
This compound is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its mechanism of action is through reversible, ATP-competitive inhibition.[2] This selectivity makes it a valuable tool for studying the physiological roles of MLCK.
ML-9: A Structurally Similar but Less Potent Alternative
A commonly used negative control for this compound is ML-9, another naphthalenesulfonamide derivative. ML-9 shares a similar chemical scaffold with this compound but exhibits significantly lower potency against MLCK.[3] This structural similarity, coupled with reduced activity, makes ML-9 an excellent candidate for a negative control in experiments where this compound is used as the primary inhibitor. By comparing the effects of this compound and ML-9, researchers can more confidently attribute the observed biological responses to the specific inhibition of MLCK by this compound.
Comparative Kinase Inhibitor Profile
The following table summarizes the inhibitory activity (Ki and IC50 values) of this compound and its less active analog, ML-9, against MLCK and other common kinases. This data highlights the selectivity of this compound for MLCK and the suitability of ML-9 as a negative control.
| Kinase | This compound | ML-9 |
| Myosin Light Chain Kinase (MLCK) | Ki: 0.3 µM[2] | IC50: 3.8 µM[3] |
| Protein Kinase A (PKA) | Ki: 21 µM[2] | - |
| Protein Kinase C (PKC) | Ki: 42 µM[2] | - |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Signaling Pathway of Myosin Light Chain Kinase (MLCK)
The following diagram illustrates the central role of MLCK in smooth muscle contraction, a pathway frequently investigated using this compound.
Experimental Protocols
Below are two common in vitro kinase assay protocols that can be adapted for use with this compound and a negative control like ML-9.
Radiometric Kinase Assay ([γ-³²P]ATP)
This is a traditional and direct method for measuring kinase activity.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Purified active MLCK (e.g., 50 nM)
-
Myosin light chain peptide substrate (e.g., 20 µM)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Calmodulin (e.g., 1 µM) and CaCl₂ (to a final free Ca²⁺ concentration of ~1 µM)
-
-
Inhibitor Addition: Add this compound, ML-9, or vehicle control (e.g., DMSO) to the reaction mixture at the desired final concentrations. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM (specific activity ~500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the filter papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced.[4][5]
Experimental Workflow:
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
Cross-Validation of ML-7 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular contractility, migration, and barrier function is fundamental to understanding a wide range of physiological and pathological processes. A key regulator of these events is the Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory light chain of myosin II, thereby activating actomyosin contractility. Two primary experimental approaches are employed to investigate the role of MLCK: pharmacological inhibition using small molecules like ML-7, and genetic suppression through techniques such as siRNA-mediated knockdown or gene knockout. This guide provides a comprehensive comparison of these methodologies, supported by experimental data, to aid researchers in selecting the most appropriate approach for their studies.
Unveiling the Mechanism: this compound vs. Genetic Knockdown
This compound is a widely used cell-permeable inhibitor of MLCK. It acts as an ATP-competitive inhibitor, binding to the kinase domain of MLCK and preventing the phosphorylation of its substrates.[1][2][3] In contrast, genetic knockdowns, either transient (siRNA) or permanent (knockout), reduce or eliminate the expression of the MLCK protein itself. This fundamental difference in their mechanism of action leads to distinct advantages and disadvantages for each approach.
Pharmacological inhibition with this compound offers the significant advantage of temporal control. Researchers can apply and remove the inhibitor at specific time points to study the acute effects of MLCK inhibition. However, a primary concern with small molecule inhibitors is the potential for off-target effects. While this compound is relatively selective for MLCK, it has been shown to inhibit other kinases at higher concentrations and may have other, uncharacterized off-target activities that could confound experimental results.[4][5]
Genetic knockdowns, particularly gene knockouts, are generally considered more specific as they directly target the gene encoding MLCK.[6] This specificity can provide clearer insights into the direct consequences of MLCK loss-of-function. However, genetic approaches can be more time-consuming and technically challenging to implement. Furthermore, cells or organisms may develop compensatory mechanisms in response to the long-term absence of a protein, which can complicate the interpretation of results from stable knockdown or knockout models.
Quantitative Comparison of Phenotypic Effects
The choice between this compound and genetic knockdown often depends on the specific biological question being addressed. The following tables summarize quantitative data from various studies comparing the effects of both methods on key cellular processes.
| Parameter | This compound Treatment | MLCK Genetic Knockdown (siRNA/Knockout) | Key Findings & Considerations | References |
| Myosin Light Chain (MLC) Phosphorylation | Dose-dependent decrease in phosphorylated MLC (pMLC). A 10µM concentration of this compound resulted in a ~20% decrease in total MLC20 phosphorylation in lymphatic vessels. | Significant reduction in pMLC levels. | Both methods effectively reduce MLC phosphorylation, the direct downstream target of MLCK. The extent of reduction can be titrated with this compound concentration. | [4][6][7][8] |
| Cell Proliferation | Reduced cell proliferation in various cell types, including cancer cells. | Reduced cell proliferation. | Both approaches indicate a role for MLCK in promoting cell proliferation. | [6][9] |
| Cell Migration | Inhibition of migration in some contexts. However, one study reported that this compound's effect on 3D cell motility might be due to off-target effects as it did not alter MLC phosphorylation in that specific assay. | Surprisingly, one study showed that MLCK-deficient smooth muscle cells exhibited faster migration and enhanced protrusion formation. | The role of MLCK in cell migration appears to be complex and context-dependent. Discrepancies between this compound and genetic knockdown results may highlight off-target effects of the inhibitor or compensatory mechanisms in knockout models. | [5][10][11] |
| Endothelial Barrier Function | Attenuates increases in endothelial permeability induced by inflammatory stimuli. | Genetic knockout of MLCK protects against endothelial barrier dysfunction and hyperpermeability. | Both methods consistently demonstrate that MLCK activity is crucial for regulating endothelial barrier integrity. | [8][12][13][14] |
| Apoptosis | Induces apoptosis in cancer cells. | Not directly compared in the same study, but siRNA-mediated knockdown of other anti-apoptotic proteins is a well-established method to induce apoptosis. | Inhibition of MLCK appears to be a valid strategy to promote apoptosis in certain cancer cell lines. | [9][15][16] |
| Cortex Tension & Blebbing | Increased cortex tension and an increased number of membrane blebs. | Increased cortex tension and an increased number of membrane blebs. | Both methods produce a consistent phenotype, suggesting a direct role for MLCK in regulating cortical tension. | [6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for this compound treatment and siRNA-mediated knockdown of MLCK.
Pharmacological Inhibition with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent, such as DMSO or ethanol, at a concentration of 10-20 mM. Store at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration. Typical working concentrations range from 1 µM to 50 µM, depending on the cell type and the duration of the experiment.
-
Controls: Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) in all experiments to account for any effects of the solvent.
-
Assay: Perform the desired cellular or biochemical assay after the appropriate incubation time with this compound.
siRNA-Mediated Knockdown of MLCK
-
siRNA Design and Preparation:
-
Obtain pre-designed and validated siRNA sequences targeting the desired MLCK isoform from a reputable supplier.
-
Alternatively, design custom siRNAs using online tools.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Reconstitute lyophilized siRNAs in RNase-free water or buffer to a stock concentration of 20-100 µM. Store at -20°C or -80°C.
-
-
Cell Seeding: Seed cells in antibiotic-free medium 18-24 hours before transfection to achieve 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well to be transfected, prepare two tubes.
-
In tube A, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Change the medium 4-6 hours after transfection if toxicity is a concern.
-
-
Validation of Knockdown:
-
Harvest cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Perform the desired functional assays on the cells with confirmed knockdown.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The canonical MLCK activation pathway.
Caption: A comparative workflow for this compound inhibition and siRNA knockdown experiments.
Caption: A summary of the advantages and disadvantages of this compound versus genetic knockdown.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of MLCK are powerful tools for dissecting the roles of this critical kinase in cellular function. The choice of methodology should be guided by the specific research question, the required level of temporal control and specificity, and the experimental system being used. For studying acute effects and for rapid screening, this compound can be an excellent choice. For long-term studies and when high specificity is paramount, genetic knockdown is often the preferred method. Cross-validation of results obtained with one method using the other can provide a more robust and comprehensive understanding of MLCK's function in health and disease. This comparative guide serves as a valuable resource for researchers to make informed decisions and design rigorous experiments to advance our knowledge of MLCK-mediated signaling pathways.
References
- 1. 038900 - MLCK KO Strain Details [jax.org]
- 2. The suppression of myosin light chain (MLC) phosphorylation during the response to lipopolysaccharide (LPS): beneficial or detrimental to endothelial barrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic knockout of myosin light chain kinase (MLCK210) prevents cerebral microhemorrhages and attenuates neuroinflammation in a mouse model of vascular cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative mechanisms of cancer cell migration through 3D matrix and physiological microtracks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects on HL-60 Cells of Myosin Light Chain Kinase Inhibitor this compound Alone and in Combination with Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis in tumor cells by siRNA-mediated silencing of the livin/ML-IAP/KIAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML-7 and ML-9 as Myosin Light Chain Kinase Inhibitors
A Guide for Researchers in Cellular Biology and Drug Discovery
This guide provides a comprehensive comparison of ML-7 and ML-9, two widely used small molecule inhibitors of Myosin Light Chain Kinase (MLCK). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical properties, cellular effects, and the experimental basis for these findings.
Introduction to this compound and ML-9
This compound and ML-9 are naphthalene sulfonamide derivatives that have been instrumental in elucidating the physiological roles of MLCK.[1] Both compounds act as competitive inhibitors at the ATP-binding site of the kinase.[2] MLCK is a crucial enzyme in the regulation of smooth muscle contraction and is also involved in various cellular processes in non-muscle cells, including cell migration, adhesion, and division. The differential inhibitory profiles and off-target effects of this compound and ML-9 make their careful selection critical for specific research applications.
Biochemical Properties and Kinase Selectivity
The primary target for both this compound and ML-9 is Myosin Light Chain Kinase. However, they exhibit different potencies and selectivities against MLCK and other related kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).
| Inhibitor | Target Kinase | Inhibition Constant (K_i) |
| This compound | MLCK | 0.3 µM |
| PKA | 21 µM | |
| PKC | 42 µM | |
| ML-9 | MLCK | 4 µM (IC_50 = 3.8 µM) |
| PKA | 32 µM | |
| PKC | 54 µM |
Data compiled from multiple sources.[3][4][5][6]
From the data presented, this compound is a significantly more potent inhibitor of MLCK than ML-9, with a K_i value approximately 13-fold lower. Furthermore, this compound demonstrates a higher selectivity for MLCK over PKA and PKC. It is approximately 70-fold more selective for MLCK than for PKA, and 140-fold more selective than for PKC.[1] In contrast, ML-9's selectivity for MLCK over PKA and PKC is less pronounced, with selectivity ratios of 8 and 13.5, respectively.[6]
Mechanism of Action and Cellular Effects
This compound:
As a potent MLCK inhibitor, this compound has been shown to induce a dose-dependent decrease in the phosphorylation of myosin light chain 20 (MLC20), leading to a reduction in smooth muscle cell contraction.[3] Its cellular effects are largely attributed to the inhibition of MLCK-dependent pathways. Studies have demonstrated that treatment with this compound can lead to the activation of caspase-3 and induce apoptosis in certain cell lines.[3]
ML-9:
While also an MLCK inhibitor, ML-9 has a broader pharmacological profile. It has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).[3][7][8] This inhibition of STIM1 can disrupt cellular calcium homeostasis.[3][7]
Furthermore, ML-9 is recognized as a potent inducer of autophagy.[8][9] It achieves this through a dual mechanism:
-
Downregulation of the Akt/mTOR pathway: Inhibition of this key signaling pathway stimulates the formation of autophagosomes.[8][9]
-
Lysosomotropic agent: ML-9 accumulates in lysosomes, increasing their pH and thereby inhibiting the degradation of autophagosomes.[8][9]
This multifaceted activity of ML-9 makes it a valuable tool for studying the interplay between MLCK, calcium signaling, and autophagy. However, it also necessitates careful interpretation of experimental results to distinguish between its various effects.
Experimental Protocols
Detailed experimental protocols for determining the inhibitory activity of compounds like this compound and ML-9 are crucial for reproducibility. While the original publications provide the foundational data, specific, step-by-step protocols are often adapted in individual laboratories. Below are generalized methodologies for key assays.
Myosin Light Chain Kinase (MLCK) Inhibition Assay
The inhibitory activity of this compound and ML-9 against MLCK is typically determined using an in vitro kinase assay. The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Common Methodologies:
-
Radiometric Assay: This classic method involves the use of [γ-³²P]ATP as the phosphate donor.
-
Enzyme: Purified smooth muscle MLCK.
-
Substrate: Purified myosin light chains (MLC) or a synthetic peptide substrate.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl₂, CaCl₂, and calmodulin.
-
Procedure: The kinase reaction is initiated by adding [γ-³²P]ATP. After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., by spotting on phosphocellulose paper and washing). The amount of incorporated radioactivity is then quantified using a scintillation counter. The inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the control.
-
-
HPLC-Based Assay: This non-radioactive method measures the conversion of a peptide substrate to its phosphorylated form.
-
Enzyme and Substrate: Similar to the radiometric assay.
-
Procedure: The kinase reaction is performed with non-radiolabeled ATP. The reaction is stopped, and the mixture is directly injected into a reverse-phase HPLC column. The phosphorylated and unphosphorylated peptides are separated and quantified by their UV absorbance.[4]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Inhibition Assays
Similar principles apply to the determination of the inhibitory activity against PKA and PKC, with modifications to the specific enzyme, substrate, and activators.
-
PKA Assay:
-
Enzyme: Purified catalytic subunit of PKA.
-
Substrate: A specific peptide substrate for PKA (e.g., Kemptide).
-
Activator: Cyclic AMP (cAMP) is required to activate the holoenzyme if it is used.
-
-
PKC Assay:
-
Enzyme: Purified PKC isoform.
-
Substrate: A specific peptide substrate for PKC (e.g., neurogranin or a synthetic peptide).
-
Activators: Typically requires Ca²⁺, phospholipids (e.g., phosphatidylserine), and diacylglycerol (DAG) or a phorbol ester.
-
The detection of phosphorylation can be achieved through radiometric or non-radiometric methods as described for the MLCK assay.
Visualizing the Pathways
To better understand the mechanisms of action of this compound and ML-9, the following diagrams illustrate the key signaling pathways they modulate.
Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway and points of inhibition by this compound and ML-9.
Caption: Off-target effects of ML-9 on autophagy and calcium signaling pathways.
Conclusion
This compound and ML-9 are valuable pharmacological tools for investigating MLCK-dependent cellular processes. This compound is a more potent and selective inhibitor of MLCK, making it the preferred choice when specific inhibition of this kinase is desired. In contrast, ML-9, while also inhibiting MLCK, exhibits significant off-target effects on the Akt/mTOR pathway, lysosomal function, and STIM1-mediated calcium signaling. This broader activity profile of ML-9 can be advantageous for studying the interplay between these pathways but requires careful consideration and appropriate controls to dissect the specific contributions of each target to the observed cellular phenotype. Researchers should select the inhibitor that best suits their experimental question, taking into account the differences in potency, selectivity, and off-target effects outlined in this guide.
References
- 1. Frontiers | STIM and Orai Mediated Regulation of Calcium Signaling in Age-Related Diseases [frontiersin.org]
- 2. Selective inhibition of catalytic activity of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STIM1 inhibitor ML9 disrupts basal autophagy in cardiomyocytes by decreasing lysosome content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ML-7 and Other Myosin Light Chain Kinase Inhibitors
Myosin light chain kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and is implicated in various cellular processes, including cell motility, endothelial barrier function, and inflammation. Its targeted inhibition is a subject of intense research for therapeutic interventions in a range of diseases. This guide provides a detailed comparison of ML-7, a well-characterized MLCK inhibitor, with other known inhibitors, supported by experimental data and protocols.
Quantitative Comparison of MLCK Inhibitors
The efficacy of an inhibitor is primarily determined by its potency (Ki or IC50 value) and its selectivity for the target kinase over other kinases. This compound is a potent inhibitor of smooth muscle MLCK, demonstrating reversible, ATP-competitive inhibition.[1][2] The following table summarizes the inhibitory constants (Ki or IC50) of this compound and other compounds against MLCK and, for selectivity context, against Protein Kinase A (PKA) and Protein Kinase C (PKC).
| Inhibitor | Target | Ki / IC50 (µM) | Selectivity Profile (Ki in µM) |
| This compound | MLCK | 0.3 [1][2][3][4] | PKA: 21, PKC: 42[1] |
| ML-9 | MLCK | 3.8 - 4 | PKA: 32, PKC: 54[5] |
| Fasudil | ROCK | Ki: 1.6 (for ROCK) | MLCK: 36, PKA: 1.6, PKC: 3.3[6] |
| HA-100 | PKG, PKA, PKC | IC50: 240 | PKG: 4, PKA: 8, PKC: 12[6] |
| A-3 hydrochloride | PKA, CK2, MLCK | Ki: 7.4 | PKA: 4.3, CK2: 5.1, PKC: 47[6] |
| Piceatannol | Syk | IC50: 12 | PKA: 3, PKC: 8, CDPK: 19[7] |
Note: Lower Ki/IC50 values indicate higher potency.
This compound exhibits significantly higher potency for MLCK compared to its structurally similar analog, ML-9.[8] While other compounds like Fasudil and HA-100 also inhibit MLCK, they are generally less potent and/or show greater activity towards other kinases like Rho-kinase (ROCK), PKA, or PKC.[6] Piceatannol, primarily known as a Syk inhibitor, also demonstrates inhibitory activity against MLCK, albeit with lower potency compared to this compound.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: MLCK signaling pathway and point of this compound inhibition.
Caption: Experimental workflow for evaluating MLCK inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate MLCK inhibitors.
In Vitro MLCK Kinase Assay (Radiometric)
This biochemical assay directly measures the catalytic activity of MLCK and its inhibition.
-
Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from γ-[³²P]ATP) by MLCK to its substrate, the myosin regulatory light chain (RLC).
-
Materials:
-
Purified smooth muscle MLCK
-
Purified RLC substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1–1 mM CaCl₂, Calmodulin)
-
γ-[³²P]ATP
-
ATP solution
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper and wash buffers (e.g., phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified RLC, and Calmodulin.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding purified MLCK and a mixture of cold ATP and γ-[³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated γ-[³²P]ATP.
-
Measure the incorporated radioactivity on the papers using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition curve.
-
Cellular MLC Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block MLCK activity within a cellular context.
-
Principle: Cultured cells (e.g., vascular smooth muscle cells) are stimulated to induce MLC phosphorylation. The levels of phosphorylated MLC (pMLC) are then quantified by Western blot analysis in the presence and absence of the inhibitor.
-
Materials:
-
Vascular smooth muscle cells (or other relevant cell lines)
-
Cell culture medium and supplements
-
Agonist to induce contraction (e.g., Angiotensin II, KCl)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-pMLC (Ser19) and anti-total MLC (or a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an agonist (e.g., 50 mM KCl) for a short period (e.g., 10 seconds to 2 minutes) to induce maximal MLC phosphorylation.[9]
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pMLC and total MLC.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the pMLC signal to the total MLC or loading control signal to determine the relative level of MLC phosphorylation and the inhibitory effect of the compound.
-
Ex Vivo Aortic Ring Contraction Assay
This assay evaluates the functional effect of the inhibitor on tissue-level smooth muscle contraction.
-
Principle: The contractile force of isolated aortic rings is measured in response to a contractile agonist. The ability of the inhibitor to reduce this contraction is quantified.
-
Materials:
-
Freshly isolated aorta (e.g., from rabbit or rat)
-
Krebs-Henseleit solution (physiological salt solution)
-
Organ bath system with force transducers
-
Contractile agonist (e.g., Norepinephrine, KCl)
-
Test inhibitor (e.g., this compound)
-
-
Procedure:
-
Dissect the aorta and cut it into rings of 2-3 mm width.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a high concentration of KCl or another agonist.
-
Once a stable contraction plateau is reached, add the test inhibitor in a cumulative concentration-dependent manner.
-
Record the relaxation of the aortic ring at each inhibitor concentration.
-
Calculate the percentage of inhibition of the pre-contracted tone and determine the IC50 value for the functional response. This method was used to demonstrate that ML-9 inhibits vascular contraction induced by various agonists.[9]
-
Conclusion
This compound stands out as a potent and selective inhibitor of MLCK, making it a valuable tool for investigating the physiological roles of this kinase.[1][3][4] Its efficacy, particularly when compared to less potent or less selective inhibitors like ML-9 and others, is well-documented through a variety of biochemical, cellular, and tissue-based assays.[8] The experimental protocols detailed herein provide a robust framework for researchers to evaluate and compare the performance of novel MLCK inhibitors against established standards like this compound, thereby aiding in the development of new therapeutic agents for a multitude of disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 3. medkoo.com [medkoo.com]
- 4. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of ML-7 on MLCK Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML-7, a potent inhibitor of Myosin Light Chain Kinase (MLCK), with other commonly used inhibitors. Experimental data is presented to validate its efficacy and selectivity, alongside detailed protocols for researchers to replicate and verify these findings.
Comparative Analysis of MLCK Inhibitors
This compound is a well-established and selective inhibitor of MLCK, a crucial enzyme in the regulation of smooth muscle contraction, cell motility, and endothelial barrier function.[1][2][3] Its inhibitory potency is significantly higher than that of its structural analog, ML-9.[1] The following table summarizes the inhibitory concentrations (IC50 or Ki) of this compound and other compounds against MLCK and other kinases, providing insight into their relative potency and selectivity.
| Inhibitor | Target | IC50 / Ki | Other Kinases Inhibited (IC50 or Ki) |
| This compound | MLCK | 0.3 µM (Ki) [2][3] | PKA (21 µM Ki), PKC (42 µM Ki)[2] |
| ML-9 | MLCK | 3.8 µM (IC50), 4 µM (Ki)[1][4][5] | PKA (32 µM Ki), PKC (54 µM Ki)[4][5] |
| Staurosporine | MLCK | 21 nM (IC50)[6] | PKC (0.7 nM IC50), PKA (15 nM IC50), PKG (18 nM IC50), CaMKII (20 nM IC50)[6][7] |
| K-252a | MLCK | 20 nM (Ki)[8] | PKC (32.9 nM IC50), CaM Kinase (1.8 nM IC50), Phosphorylase Kinase (1.7 nM IC50)[8][9][10][11][12] |
| Wortmannin | MLCK | 0.2 µM (IC50)[13][14][15] | PI3K (3 nM IC50), DNA-PK (16 nM IC50), mTOR (at high concentrations)[13][15][16][17] |
| Piceatannol | MLCK | 12 µM (IC50)[18][19][20][21] | PKA (3 µM IC50), PKC (8 µM IC50), Syk (10 µM IC50)[18][19][21] |
Experimental Protocols
To validate the inhibitory effect of this compound on MLCK activity, a robust in vitro kinase assay is essential. The following protocol provides a detailed methodology.
In Vitro MLCK Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a result of kinase activity.
Materials:
-
Recombinant human MLCK enzyme
-
Myosin Light Chain (MLC) peptide substrate
-
This compound and other inhibitors of interest
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol)[2].
-
Create a serial dilution of this compound and other inhibitors in the kinase assay buffer to achieve a range of desired concentrations for IC50 determination.
-
Prepare the MLCK enzyme and MLC peptide substrate in kinase assay buffer at the recommended concentrations.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the plate.
-
Add 2 µL of the MLC peptide substrate to each well.
-
To initiate the reaction, add 2 µL of the MLCK enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of the ATP solution to start the kinase reaction.
-
Incubate for the desired reaction time.
-
-
ADP Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubating for 30-60 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the MLCK activity.
-
Plot the MLCK activity against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the MLCK signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1. Simplified signaling pathway of MLCK-mediated smooth muscle contraction and the inhibitory action of this compound.
Figure 2. Experimental workflow for determining the IC50 of MLCK inhibitors using a luminescent kinase assay.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML 9 hydrochloride | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 9. K252a - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. K252a | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Wortmannin - Wikipedia [en.wikipedia.org]
- 17. stemcell.com [stemcell.com]
- 18. Piceatannol [sigmaaldrich.com]
- 19. selleckchem.com [selleckchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Piceatannol A cell-permeable, substrate competitive and reversible plant metabolite that inhibits the activity of rat liver protein kinase A catalytic subunit (IC50 = 3 µM), PKC (IC50 = 8 µM), MLCK (IC50 = 12 µM). | 10083-24-6 [merckmillipore.com]
Reproducibility of ML-7-Based Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings involving ML-7, a widely used inhibitor of Myosin Light Chain Kinase (MLCK). The objective is to offer a clear overview of the existing data, detail the experimental protocols employed, and present the signaling pathways affected by this compound to aid in the assessment of the reproducibility and reliability of its reported effects.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for this compound and comparable inhibitors as reported in the literature. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Potency of this compound Against Various Kinases
| Kinase | Parameter | Value | Reference |
| Myosin Light Chain Kinase (MLCK) | Ki | 0.3 µM | [1] |
| Myosin Light Chain Kinase (MLCK) | IC50 | 0.3 - 0.4 µM | [2] |
| Protein Kinase A (PKA) | Ki | 21 µM | [1] |
| Protein Kinase C (PKC) | Ki | 42 µM | [1] |
| CaM-KI | IC50 | 6 µM | [2] |
Table 2: Comparison of MLCK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Notes | Reference |
| This compound | MLCK (selective) | Ki: 0.3 µM | More potent than ML-9. Also inhibits PKA and PKC at higher concentrations. | [1][3] |
| ML-9 | MLCK | IC50: 3.8 µM | A classical MLCK inhibitor. | [3] |
| Fasudil HCl | Rho kinase, PKA, PKG, PKC, MLCK | Ki: 36 µM (for MLCK) | Potent Rho kinase inhibitor with less potent inhibition of MLCK. | [1] |
| A-3 hydrochloride | PKA, CK2, MLCK, PKC, CK1 | Ki: 7.4 µM (for MLCK) | Non-selective kinase inhibitor. | [1] |
| HA-100 | PKG, PKA, PKC, MLCK | IC50: 240 µM (for MLCK) | Inhibitor of multiple kinases. | [1] |
Key Experimental Protocols
The reproducibility of findings heavily relies on the specifics of the experimental setup. Below are summaries of methodologies from key studies investigating the effects of this compound.
In Vivo Rabbit Model of Atherosclerosis
-
Objective: To investigate the effect of this compound on vascular endothelial dysfunction and atherosclerosis.
-
Animal Model: Male New Zealand white rabbits.
-
Experimental Groups:
-
Control Group: Fed a normal diet.
-
Atherosclerosis (AS) Group: Fed a high-fat diet (HFD).
-
This compound Group: Fed a HFD plus oral this compound (1 mg/kg daily).
-
-
Key Measurements:
-
Serum lipid levels (TC, LDL-c, TG, HDL-c).
-
Histological analysis of arterial lesions.
-
Western blotting for protein expression (MLCK, phosphorylated MLC, JNK, ERK).
-
Assessment of endothelium-dependent relaxation.
-
-
Findings: this compound treatment was found to reduce serum lipids, inhibit the progression of atherosclerosis, and improve endothelial function.[4][5]
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory potency and selectivity of this compound.
-
Methodology:
-
Kinetic analysis of MLCK and CaM-KI activity in the presence of varying concentrations of this compound (0-300 µM).
-
IC50 values were determined from the concentration-response curves.
-
-
Findings: this compound demonstrated significantly higher potency for MLCK (IC50 ~0.3-0.4 µM) compared to CaM-KI (IC50 ~6 µM), indicating a 15-20 fold selectivity for MLCK in this context.[2]
Studies on Lymphatic Contractility
-
Objective: To determine the effects of MLCK inhibition by this compound on the contractility of rat cervical and thoracic duct lymphatics.
-
Methodology:
-
Isolated lymphatic vessels were subjected to various transmural pressures.
-
Contractile activities and MLC20 phosphorylation were measured in the absence and presence of this compound (10⁻⁷ M to 10⁻⁵ M).
-
-
Findings: this compound decreased tonic contractions by affecting both mono- and di-phosphorylation of MLC20. It also reduced the frequency of phasic contractions.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for understanding the mechanism of action of this compound and the logic of the conducted research.
Caption: this compound inhibits MLCK, preventing the phosphorylation of MLC and subsequent cellular responses.
Caption: A generalized workflow for in vivo and in vitro experiments investigating the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibiting Myosin Light Chain Kinase: ML-7 versus Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, Myosin Light Chain Kinase (MLCK) plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, cell migration, and the regulation of endothelial barrier function.[1][2] Consequently, the ability to specifically inhibit MLCK is a critical tool for researchers investigating these processes and for the development of novel therapeutics for diseases such as cancer and inflammatory disorders.[2] This guide provides an objective comparison of the two primary methods for inhibiting MLCK: the pharmacological inhibitor ML-7 and various genetic approaches, including siRNA, shRNA, and CRISPR/Cas9.
At a Glance: this compound vs. Genetic Inhibition of MLCK
| Feature | This compound (Chemical Inhibitor) | Genetic Approaches (siRNA, shRNA, CRISPR) |
| Mechanism of Action | ATP-competitive inhibitor of the MLCK catalytic domain.[3] | siRNA/shRNA: Post-transcriptional gene silencing by mRNA degradation.[4] CRISPR/Cas9: Gene knockout at the genomic level.[5] |
| Speed of Onset | Rapid, within minutes to hours.[6] | Slower, typically 24-72 hours to achieve significant protein knockdown.[7] |
| Reversibility | Reversible upon washout of the compound. | siRNA: Transient. shRNA/CRISPR: Stable, long-term inhibition. |
| Specificity | Can have off-target effects on other kinases, such as PKA and PKC.[3] | High on-target specificity, but potential for off-target gene silencing.[8][9] |
| Ease of Use | Simple to apply to cell cultures or in vivo models. | Requires transfection or transduction, which can be cell-type dependent and more technically complex.[10] |
| Control over Inhibition | Dose-dependent inhibition. | Level of knockdown can be variable. |
| Applications | Acute studies, in vivo studies, initial target validation. | Long-term studies, dissecting kinase vs. non-kinase functions, creating stable cell lines or animal models. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative view of the efficacy of this compound and genetic approaches in inhibiting MLCK function. It is important to note that these data are compiled from different studies and experimental systems, and direct head-to-head comparisons in a single study are limited.
Table 1: Inhibition of Myosin Light Chain (MLC) Phosphorylation
| Inhibition Method | Cell/Tissue Type | Concentration/ Method | % Reduction in pMLC (relative to control) | Reference |
| This compound | Thoracic duct lymphatics | 10 µM | ~40% (mono-phosphorylated), ~35% (di-phosphorylated) | [3] |
| Cervical lymphatics | 10 µM | Increase in mono-phosphorylated, ~48% decrease in di-phosphorylated | [3] | |
| Uterine myocytes | 50 µM | Significant attenuation of oxytocin-induced pMLC increase | [11] | |
| MLCK Knockout (CRISPR) | Mouse mpkCCD cells | Gene knockout | Did not prevent vasopressin-induced increase in phosphorylation of Aquaporin-2 (a non-MLC target), suggesting specificity. | [5] |
| Mutant cMLCK | Transfected HEK293T cells | Mutant protein expression | Significantly reduced levels of phosphorylated MLC2 | [12] |
Table 2: Effects on Cell Migration
| Inhibition Method | Cell Type | Assay | % Reduction in Cell Migration (relative to control) | Reference |
| This compound | MCF-7 breast cancer cells | Transwell migration | ~50% at 3 µM | [13] |
| MLCK shRNA | MDA-MB-231-LM2 breast cancer cells | Transwell migration | Significant reduction | [14] |
| let-7a (downregulates CCR7, a downstream effector of MLCK signaling) | MDA-MB-231 breast cancer cells | Transwell migration & invasion | Significant decrease | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
MLCK Signaling in Contraction and Migration
References
- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9/phosphoproteomics identifies multiple noncanonical targets of myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of inhibition of myosin light chain kinase by Wortmannin on intracellular [Ca2+], electrical activity and force in phasic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MicroRNA let-7a suppresses breast cancer cell migration and invasion through downregulation of C-C chemokine receptor type 7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML-7: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential procedural guidance for the proper disposal of ML-7, a potent and selective inhibitor of myosin light chain kinase (MLCK). While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the search, this guide is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided SDS for specific instructions before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on general safety data sheets for similar chemical compounds, the following PPE is recommended when handling this compound waste.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][3] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the general procedure for disposing of this compound solid waste and solutions.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams.
2. Waste Collection and Container Management:
-
Collect this compound waste in a designated, properly labeled, and leak-proof container.[4] The container must be compatible with the chemical.
-
The container should be kept closed except when adding waste.
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine)".[4]
3. Disposal of Solid this compound:
-
If working with this compound powder, avoid creating dust.[1][5] Use a scoop or spatula to transfer the solid waste into the designated hazardous waste container.
-
Any spills of solid this compound should be swept up carefully, avoiding dust generation, and placed in the waste container.[5]
4. Disposal of this compound Solutions:
-
Aqueous solutions of this compound should be collected as hazardous waste. Do not dispose of them down the drain.
-
Solutions of this compound in organic solvents should be collected in a separate, compatible hazardous waste container labeled for flammable or organic waste.
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4][5]
-
The first rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed. Consult your local regulations for specific requirements.[6]
6. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.
-
Disposal of the collected waste must be in accordance with all local, state, and federal regulations.[2][5] Incineration at a suitable facility is a common disposal method for such chemical waste.[5]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ML-7
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML-7, a potent and selective inhibitor of myosin light chain kinase (MLCK). Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specific Requirements | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is required if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust or aerosols. |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin exposure. In cases of potential splashing, a chemical-resistant apron should also be worn. | Prevents contamination of personal clothing and skin. |
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it segregated from incompatible materials and foodstuffs.[1]
Emergency Procedures: First Aid and Spill Response
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures:
In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation and eliminate all ignition sources.[1]
For containment and cleanup, use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All disposal methods must comply with local, state, and federal regulations.
Disposal of this compound:
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Disposal of Contaminated Packaging:
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound hydrochloride.
-
Ensure all necessary PPE is worn.
-
Work in a chemical fume hood.
-
Weigh the desired amount of this compound hydrochloride powder using an analytical balance.
-
Slowly add the powder to the desired solvent (e.g., DMSO, water). this compound hydrochloride is soluble in DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature. According to one supplier, stock solutions are stable for up to 6 months at 4°C after reconstitution.[2]
Visualizing Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A workflow for the safe handling of this compound.
Signaling Pathway of this compound
This compound is a well-established inhibitor of Myosin Light Chain Kinase (MLCK). The diagram below illustrates its mechanism of action.
Caption: this compound inhibits the activity of Myosin Light Chain Kinase (MLCK).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
